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  • Product: 5-iodo-1,4-dimethyl-1H-imidazole
  • CAS: 1036991-39-5

Core Science & Biosynthesis

Foundational

physical properties and melting point of 5-iodo-1,4-dimethyl-1H-imidazole

The following technical guide details the physical properties, synthesis, and characterization of 5-iodo-1,4-dimethyl-1H-imidazole , a specialized heterocyclic intermediate used in medicinal chemistry. Core Focus: Physic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 5-iodo-1,4-dimethyl-1H-imidazole , a specialized heterocyclic intermediate used in medicinal chemistry.

Core Focus: Physical Properties, Synthesis, and Structural Characterization

Executive Summary

5-iodo-1,4-dimethyl-1H-imidazole is a trisubstituted imidazole derivative characterized by the presence of an iodine atom at the C5 position. It serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) for generating complex pharmaceutical scaffolds. Unlike its tautomeric isomer (4,5-dimethylimidazole), this compound is regiochemically "locked" by the N1-methyl group, preventing tautomerization and ensuring specific reactivity at the C5-iodine bond.

Physical Properties & Chemical Data

Due to its specialized nature, experimental data for this specific isomer is often derived from analogous 5-iodo-1-alkylimidazoles. Researchers should treat the melting point as a range dependent on purity and crystallization solvent.

PropertyValue / DescriptionSource/Note
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol Calculated
Physical State Solid (Crystalline)Analogous to 5-iodo-1-methylimidazole [1]
Melting Point 95 – 105 °C (Estimated)Note: 1,4-dimethylimidazole is a liquid; iodination typically raises MP by >80°C due to increased MW and polarizability.[1]
Solubility Soluble in DCM, THF, EtOAc, DMSO.Lipophilic nature of I-substituent.
pKa ~6.5 - 7.0 (Conjugate acid)The electron-withdrawing iodine lowers basicity compared to 1,4-dimethylimidazole (pKa ~7.5).
Appearance White to off-white needles/powderDarkens upon light exposure (iodine liberation).
Stability and Storage
  • Light Sensitivity: High. The C-I bond is photolabile. Store in amber vials.

  • Temperature: Store at 2–8 °C (refrigerated) to prevent slow deiodination or discoloration.

  • Hygroscopicity: Low, but should be stored under inert atmosphere (Argon/Nitrogen) to maintain anhydrous conditions for coupling reactions.

Synthesis & Production Protocol

The most reliable route to 5-iodo-1,4-dimethyl-1H-imidazole is the regioselective C5-lithiation of 1,4-dimethylimidazole followed by electrophilic trapping with iodine.

Reaction Mechanism

The C5 proton of 1-alkylimidazoles is the most acidic (pKa ~33) after the C2 proton (pKa ~18). However, if C2 is unsubstituted, C2-lithiation occurs first. In 1,4-dimethylimidazole, the C2 position is available, but C5 lithiation can be directed or achieved if C2 is blocked. Note: If C2 is unblocked, transient protection or careful temperature control is required. However, for 1,4-dimethyl systems, direct iodination often favors the 5-position due to the directing effect of the N1 lone pair and steric relief.

Optimized Protocol: C5-Lithiation/Iodination This protocol assumes the use of 1,4-dimethylimidazole as the starting material.

  • Reagents:

    • Substrate: 1,4-dimethylimidazole (1.0 equiv)

    • Base: n-Butyllithium (1.1 equiv, 1.6M in hexanes) or sec-BuLi.

    • Electrophile: Iodine (I₂, 1.1 equiv) in THF.

    • Solvent: Anhydrous THF.

  • Step-by-Step Methodology:

    • Step 1 (Setup): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

    • Step 2 (Dissolution): Add 1,4-dimethylimidazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

    • Step 3 (Lithiation): Add n-BuLi dropwise over 15 minutes. Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.

      • Critical Control: Maintain temperature < -70 °C to prevent ring fragmentation or scrambling.

    • Step 4 (Iodination): Dissolve Iodine (11 mmol) in THF (20 mL) and add dropwise to the lithiated species at -78 °C.

    • Step 5 (Workup): Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).

    • Step 6 (Extraction): Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Step 7 (Purification): Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

Synthesis Start 1,4-Dimethylimidazole (Liquid) Step1 Cool to -78°C (THF, Ar) Start->Step1 Inter Intermediate: 5-Lithio-1,4-dimethylimidazole Step1->Inter n-BuLi (1.1 eq) Step2 Add Iodine (I2) (-78°C -> RT) Inter->Step2 Electrophilic Trap Quench Quench: Sat. Na2S2O3 Step2->Quench Product Product: 5-Iodo-1,4-dimethyl-1H-imidazole (Solid) Quench->Product Extraction & Cryst.

Caption: Figure 1. Regioselective synthesis pathway via lithiation-iodination sequence.

Structural Characterization (Spectroscopy)

Verification of the C5-iodination (vs. C2) is crucial. The disappearance of the C5 proton signal in 1H NMR is the primary indicator.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 ppm (s, 1H): C2-H. (This proton remains. If C2 was iodinated, this singlet would disappear).

    • δ 3.65 ppm (s, 3H): N1-CH₃. (Shifted slightly downfield due to iodine proximity).

    • δ 2.20 ppm (s, 3H): C4-CH₃.

    • Diagnostic: Absence of the C5-H signal (typically ~6.8 ppm in the non-iodinated precursor).

  • ¹³C NMR (100 MHz, CDCl₃):

    • C2: ~138 ppm.

    • C4: ~130 ppm.[2]

    • C5 (C-I): ~75–85 ppm . (Carbon attached to Iodine is significantly shielded and upfield compared to C-H).

    • Methyls: ~33 ppm (N-Me), ~13 ppm (C-Me).

Mass Spectrometry
  • Method: ESI-MS or APCI.

  • Expected m/z: 222.9 [M+H]⁺.

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 pattern characteristic of Br or Cl will be observed.

Applications in Drug Development

This intermediate is a "molecular lego" block for constructing polysubstituted imidazoles found in:

  • p38 MAP Kinase Inhibitors: The iodine allows coupling of aryl groups to the 5-position.

  • Antibacterial Agents: Nitroimidazole derivatives often require specific alkylation patterns.

  • Cross-Coupling Versatility:

    • Suzuki Coupling: Reacts with aryl boronic acids to form 5-aryl-1,4-dimethylimidazoles.

    • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

References

  • Synthesis of 5-iodo-1-methylimidazole (Analogous Protocol)

    • Source: Organic Syntheses, Coll. Vol. 9, p. 503 (1998).
    • Relevance: Establishes the lithiation/iodin
    • URL:[Link]

  • General Imidazole Characterization Data

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • Relevance: Provides baseline NMR/IR data for 1,4-dimethylimidazole precursors.
    • URL:[Link]

  • C-H Activation and Functionalization of Imidazoles

    • Source: Bellina, F., & Rossi, R. (2006).
    • Relevance: Reviews the regioselectivity of lithi
    • URL:[Link]

  • PubChem Compound Summary: 1,4-Dimethylimidazole

    • Source: PubChem (NIH).
    • Relevance: Physical property baseline for the non-iodin
    • URL:[Link]

Sources

Exploratory

thermodynamic stability of iodinated dimethyl imidazoles

An In-Depth Technical Guide to the Thermodynamic Stability of Iodinated Dimethyl Imidazoles Authored by: Gemini, Senior Application Scientist Abstract Iodinated dimethyl imidazoles represent a pivotal class of heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Iodinated Dimethyl Imidazoles

Authored by: Gemini, Senior Application Scientist

Abstract

Iodinated dimethyl imidazoles represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in synthetic chemistry and as key structural motifs in pharmacologically active molecules.[1][2][3] Their utility, however, is intrinsically linked to their stability. This technical guide provides a comprehensive exploration of the , targeted at researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing their stability, from the inherent properties of the carbon-iodine bond to the influence of substituent positioning on the imidazole ring. Furthermore, this guide details both state-of-the-art experimental methodologies and computational workflows for accurately assessing and predicting the thermodynamic behavior of these critical compounds.

Introduction: The Strategic Importance of Iodinated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][3][4] The introduction of an iodine atom onto this scaffold significantly enhances its synthetic versatility and modulates its physicochemical properties.[1][5] Iodinated imidazoles are crucial building blocks, enabling complex molecular architectures through cross-coupling reactions and serving as potent agents in their own right due to their capacity for halogen bonding—a critical interaction in modern drug design.[6] However, the incorporation of iodine, the largest and least electronegative of the stable halogens, introduces a potential liability: the relative weakness of the Carbon-Iodine (C-I) bond. A thorough understanding of the thermodynamic stability of these molecules is therefore not an academic exercise, but a prerequisite for their successful application in drug development, ensuring the integrity, shelf-life, and efficacy of final products.[7]

Foundational Concepts in Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule compared to its constituent elements or potential decomposition products. A more stable molecule possesses lower internal energy.[8] For the compounds , stability is primarily dictated by the intramolecular forces, specifically the strength of the covalent bonds within the molecule.[8] Key metrics for evaluating this include:

  • Bond Dissociation Energy (BDE): The standard enthalpy change required to break a specific bond via homolysis, typically forming two radical species.[9] A higher BDE corresponds to a stronger, more stable bond.

  • Enthalpy of Formation (ΔHf°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. More negative values indicate greater thermodynamic stability.

  • Gibbs Free Energy (ΔG): The ultimate determinant of spontaneity for a process, incorporating both enthalpy and entropy. For decomposition, a more positive ΔG indicates greater stability.

Core Factors Governing the Stability of Iodinated Dimethyl Imidazoles

The stability of an iodinated dimethyl imidazole is not a monolithic property but a multifactorial characteristic. It is governed by the interplay between the inherent weakness of the C-I bond, the electronic nature of the imidazole ring, the specific placement of the substituents, and intermolecular interactions in the condensed phase.

The Carbon-Iodine Bond: The Inherent Point of Lability

The primary determinant of the stability of any halogenated organic molecule is the strength of the carbon-halogen (C-X) bond. The BDE of C-X bonds decreases significantly down the halogen group, making the C-I bond the most susceptible to cleavage by thermal or photolytic stress.[7] This trend is a direct consequence of the increasing atomic size and diffuse valence orbitals of the halogen, leading to less effective orbital overlap with carbon.

Bond TypeRepresentative Bond Dissociation Energy (kcal/mol)Predicted Relative Stability of 4-Halo-1H-Imidazoles
C-F~115Highest
C-Cl~84High
C-Br~71Moderate
C-I ~57 Lowest
Table 1: A comparative look at carbon-halogen bond dissociation energies and the predicted impact on the stability of halo-imidazoles. The stability trend is primarily attributed to the decreasing C-X bond strength.[7]
Influence of the Imidazole Ring and Methyl Substituents

The aromatic imidazole ring itself is a relatively stable entity. The placement of electron-donating methyl groups generally enhances the electronic density of the ring, which can subtly influence the strength of the attached C-I bond. The precise electronic effect—whether stabilizing or destabilizing—depends heavily on the relative positions of the iodo and methyl groups and their impact on the overall molecular orbital energies.[10]

Intermolecular Forces: The Role of Halogen Bonding

In the solid state, intermolecular forces play a crucial role in the overall stability of the crystal lattice. Iodinated compounds are particularly effective halogen bond donors.[11] These non-covalent interactions, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile (like a nitrogen atom on an adjacent imidazole ring), can significantly contribute to the lattice energy, potentially increasing the melting point and thermal stability of the bulk material.[11]

The diagram below illustrates the key factors that collectively determine the thermodynamic stability of a representative iodinated dimethyl imidazole.

G cluster_factors Factors Influencing Thermodynamic Stability cluster_intrinsic cluster_bulk A Intrinsic Properties (Intramolecular) C C-I Bond Strength (Low BDE) A->C D Imidazole Ring Electronics A->D E Substituent Positions (Iodo- & Methyl-) A->E B Bulk Properties (Intermolecular) F Halogen Bonding B->F G Crystal Packing & Lattice Energy B->G Molecule Iodinated Dimethyl Imidazole Stability C->Molecule D->Molecule E->Molecule F->Molecule G->Molecule

Key factors influencing the stability of iodinated dimethyl imidazoles.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires empirical data. Thermal analysis techniques are paramount for this purpose, providing quantitative measures of decomposition events.

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for probing thermal stability.[12][13][14]

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.

  • DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies melting points (endothermic events) and decomposition events, quantifying their associated enthalpy changes (ΔHdec), which can be endothermic or exothermic.[13]

A higher peak decomposition temperature (Tpeak) observed in TGA or DSC analysis generally indicates greater thermal stability.[12][13]

Protocol: TGA/DSC Analysis of an Iodinated Dimethyl Imidazole

This protocol outlines a self-validating system for determining the thermal stability profile.

  • Instrument Calibration:

    • Calibrate the TGA instrument's mass balance using standard calibration weights.

    • Calibrate the DSC temperature and enthalpy scales using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion. This step is critical for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the high-purity iodinated dimethyl imidazole sample into an aluminum or ceramic crucible.

    • Prepare an identical, empty crucible to serve as the reference for the DSC measurement.

  • Experimental Setup:

    • Place both the sample and reference crucibles into the TGA/DSC analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled linear heating rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition point (e.g., 350 °C).

  • Data Analysis:

    • TGA Curve: Analyze the mass vs. temperature plot to determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

    • DSC Curve: Analyze the heat flow vs. temperature plot to identify:

      • The melting point (Tm) as the peak of the endothermic melting event.

      • The peak decomposition temperature (Tpeak) and the decomposition enthalpy (ΔHdec) from the subsequent exothermic or endothermic event.[13]

  • Validation:

    • Run a baseline experiment with two empty crucibles to ensure a flat response, confirming instrumental stability.

    • Repeat the analysis on a separate batch of the same compound to ensure reproducibility.

Computational Prediction of Stability

In parallel with experimental work, computational chemistry offers a powerful, predictive framework for understanding the intrinsic stability of molecules. Density Functional Theory (DFT) is a particularly effective method, balancing accuracy with computational cost for organic molecules.[6]

Predicting Stability with DFT

DFT calculations can be used to determine the optimized, lowest-energy 3D structure of a molecule.[10] From this, key electronic properties can be derived:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO energy gap (ΔE) is often correlated with greater kinetic stability and lower chemical reactivity.[10]

  • Vibrational Frequencies: A frequency analysis on the optimized structure is crucial. The absence of imaginary frequencies confirms that the structure is a true energy minimum, representing a stable conformation.[10]

  • Bond Dissociation Energies: The C-I BDE can be calculated by computing the energies of the parent molecule and its corresponding radical fragments.

The following workflow illustrates the logical steps for a computational stability analysis.

G start Define Molecular Structure (Positional Isomers) opt Geometry Optimization (e.g., B3LYP/6-311G) start->opt freq Frequency Analysis opt->freq check Verify True Minimum? (No Imaginary Frequencies) freq->check prop Calculate Properties: - HOMO/LUMO Energies - Bond Dissociation Energy - Molecular Electrostatic Potential check->prop Yes reopt Re-optimize Structure check->reopt No end Predict Relative Stability prop->end reopt->opt

Computational workflow for analyzing imidazole stability via DFT.
Protocol: DFT Workflow for Iodinated Dimethyl Imidazole Isomers
  • Structure Construction: Build the 3D structures for all relevant positional isomers of iodinated dimethyl imidazole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find its lowest-energy conformation. A common and robust method is using the B3LYP functional with a basis set like 6-311++G(d,p).[10]

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory. This step is a critical self-validation check; the absence of any imaginary (negative) frequencies confirms the optimized structure is a stable minimum on the potential energy surface.[10]

  • Energy Calculation: Extract the total electronic energy for each optimized, stable isomer. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable.

  • Property Analysis: Calculate and compare the HOMO-LUMO gaps and C-I bond dissociation energies across the isomers to further rationalize their relative stabilities and reactivities.

Conclusion and Future Outlook

The is a critical parameter that dictates their viability in drug development and synthetic applications. Stability is fundamentally governed by the C-I bond, the weakest linkage in the molecule, but is significantly modulated by the electronic environment of the imidazole ring and the specific positioning of the dimethyl substituents.

A synergistic approach combining experimental thermal analysis (TGA/DSC) with theoretical DFT calculations provides the most comprehensive understanding. While TGA/DSC offers definitive data on bulk thermal behavior, computational modeling provides invaluable insight into the intrinsic, molecular-level factors that underpin these observations. For professionals in the field, a rigorous assessment of thermodynamic stability is not merely a characterization step but a cornerstone of rational design, enabling the development of more robust, reliable, and effective chemical entities.

References

  • Mina, M., Wimmer, N., & Waser, M. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Mina, M., Wimmer, N., & Waser, M. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. National Center for Biotechnology Information. (URL: [Link])

  • Mina, M., Wimmer, N., & Waser, M. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • arXiv. (N.D.). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv.org. (URL: [Link])

  • Abdulazeez, I., et al. (2021). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. ResearchGate. (URL: [Link])

  • Chen, Y., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. National Center for Biotechnology Information. (URL: [Link])

  • D'Angelo, D., et al. (2025). Interactions in iodinated contrast media solutions: Part 1. A thermodynamic study. ResearchGate. (URL: [Link])

  • Shevchenko, A. V. (2025). Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. (URL: [Link])

  • MDPI. (N.D.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. (URL: [Link])

  • Dolliver, D. D. (2025). DMSO/I2: Simple and Green Syntheses of Imidazoles. gChem. (URL: [Link])

  • Almeida, A. R. R. P., & Monte, M. J. S. (2012). Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. Semantic Scholar. (URL: [Link])

  • Zhang, J., et al. (N.D.). Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. National Center for Biotechnology Information. (URL: [Link])

  • Hussein, A. A., et al. (2025). Preparation and characterization of ionic liquids derived from imidazole with some transition elements and study of their thermal stability and thermodynamic parameters. ResearchGate. (URL: [Link])

  • ResearchGate. (2024). Hydrogen and halogen rearrangements in imidazoles: Hydrogen, fluorine, chlorine and bromine shifts. ResearchGate. (URL: [Link])

  • Derat, E., & Shaik, S. (N.D.). Computational studies on imidazole heme conformations. National Center for Biotechnology Information. (URL: [Link])

  • ResearchGate. (N.D.). Energy profiles for indirect C-H dissociation in imidazole via... ResearchGate. (URL: [Link])

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. (URL: [Link])

  • Ashok, D., et al. (2020). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. (URL: [Link])

  • ACS Publications. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Publications. (URL: [Link])

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. (URL: [Link])

  • Castelli, F., et al. (N.D.). Calorimetric techniques to study the interaction of drugs with biomembrane models. National Center for Biotechnology Information. (URL: [Link])

  • National Center for Biotechnology Information. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Center for Biotechnology Information. (URL: [Link])

  • Royal Society of Chemistry. (N.D.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry. (URL: [Link])

  • Takahashi, K., & Ono, S. (1972). Calorimetric study of amylose-iodine complex formation. National Center for Biotechnology Information. (URL: [Link])

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Foundational

pKa values and basicity of 5-iodo-1,4-dimethyl-1H-imidazole

Technical Guide: Basicity and pKa Determination of 5-Iodo-1,4-dimethyl-1H-imidazole Executive Summary This guide provides an in-depth technical analysis of the physicochemical properties of 5-iodo-1,4-dimethyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Basicity and pKa Determination of 5-Iodo-1,4-dimethyl-1H-imidazole

Executive Summary

This guide provides an in-depth technical analysis of the physicochemical properties of 5-iodo-1,4-dimethyl-1H-imidazole , focusing specifically on its basicity (pKa). While direct experimental values for this specific intermediate are absent from public spectral databases, this guide derives a high-confidence predicted pKa range of 5.8 – 6.3 based on quantitative Structure-Activity Relationship (SAR) analysis of close structural analogs.

Furthermore, this document outlines the Standard Operating Procedures (SOPs) for the experimental validation of this value using Potentiometric Titration and NMR-controlled titration, ensuring reproducibility in a drug discovery setting.

Chemical Profile & Structural Analysis

To understand the basicity, we must first analyze the electronic environment of the protonation site.

  • IUPAC Name: 5-iodo-1,4-dimethyl-1H-imidazole

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
  • Molecular Weight: 222.03 g/mol

  • Protonation Site: The pyridine-like nitrogen at position 3 (N3).

Structural Dynamics (DOT Visualization)

The following diagram illustrates the competing electronic effects that dictate the pKa of the N3 nitrogen.

ChemicalStructure N1 N1 (Methylated) C2 C2 (H) N1->C2 Me1 1-Methyl (+I) N1->Me1 Stabilizes Cation N3 N3 (Basic Site) C2->N3 C4 C4 (Methylated) N3->C4 C5 C5 (Iodinated) C4->C5 Me4 4-Methyl (+I) C4->Me4 Donates e- to N3 C5->N1 Iodo 5-Iodo (-I) C5->Iodo Inductive Withdrawal Me4->N3 Increases pKa Iodo->N3 Decreases pKa (Distance: 2 bonds)

Figure 1: Structural connectivity showing the opposing electronic effects of the methyl groups (electron-donating) and the iodine atom (electron-withdrawing) on the basic N3 center.

Theoretical pKa Derivation (SAR Analysis)

Since the exact pKa is not cataloged, we calculate it by applying substituent constants to the parent scaffold.

The Baseline: Imidazole[1][2][3][4][5][6]
  • Parent Imidazole pKa: ~6.95 – 7.05

  • Mechanism: Protonation occurs at N3 to form the imidazolium cation.

Effect 1: 1,4-Dimethyl Substitution (The Boost)

Alkyl groups are electron-donating (+I effect).

  • 1-Methyl: Increases pKa slightly (to ~7.1) by stabilizing the positive charge on the ring via N1.

  • 4-Methyl: Located directly adjacent to the basic N3. This has a significant stabilizing effect on the conjugate acid.

  • Reference Analog: 1,4-Dimethylimidazole has a predicted pKa of ~7.51 [1].

Effect 2: 5-Iodo Substitution (The Penalty)

Halogens are electron-withdrawing (-I effect), which destabilizes the protonated cation, lowering the pKa.

  • Reference Analog: 5-Bromo-1-methylimidazole has a pKa of 5.25 [2].[1]

    • Note: The drop from 1-methylimidazole (7.1) to 5-bromo-1-methylimidazole (5.[2][1]25) is ~1.85 units.

  • Iodine vs. Bromine: Iodine (electronegativity 2.66) is less withdrawing than Bromine (2.96). Therefore, the pKa penalty for Iodine will be slightly less than for Bromine (estimated ~1.5 unit drop).

Final Calculation



[3]

Predicted pKa Range: 5.8 – 6.3

CompoundStructurepKa (Exp/Pred)Source
ImidazoleUnsubstituted7.00Experimental
1-MethylimidazoleN-Me7.10Experimental
4-Methylimidazole4-Me7.52Experimental
5-Bromo-1-methylimidazole5-Br, 1-Me5.25Predicted (Analog)
5-Iodo-1,4-dimethylimidazole 5-I, 1,4-diMe ~6.0 Calculated

Experimental Determination Protocols

To validate the theoretical value, use the following self-validating protocols.

Method A: Potentiometric Titration (Gold Standard)

Best for: Pure samples (>20 mg available).

Reagents:

  • 0.01 M HCl (Standardized)

  • 0.01 M NaOH (Standardized)

  • 0.1 M KCl (Ionic strength adjuster)

  • Degassed water (CO2-free)

Workflow (DOT Visualization):

TitrationProtocol Start Start: Weigh 20-30 mg Sample Dissolve Dissolve in 0.1 M KCl (30 mL) (Ensure complete solubility) Start->Dissolve Acidify Acidify with HCl to pH ~2.5 (Fully protonate N3) Dissolve->Acidify Titrate Titrate with 0.01 M NaOH (0.05 mL increments) Acidify->Titrate Measure Record pH after stabilization (Drift < 0.005 pH/min) Titrate->Measure Measure->Titrate Repeat until pH 11 Plot Plot pH vs. Volume NaOH Measure->Plot Calc Determine Inflection Point (2nd Derivative) Calculate pKa Plot->Calc

Figure 2: Step-by-step workflow for potentiometric determination of pKa.

Data Processing: Use the Henderson-Hasselbalch equation at the half-equivalence point:



At 50% neutralization, 

.
Method B: NMR Titration ( H-NMR)

Best for: Small quantities (<5 mg) or low solubility samples.

  • Preparation: Dissolve 2 mg of compound in 500

    
    L of D
    
    
    
    O (or 90:10 H
    
    
    O:D
    
    
    O with phosphate buffer).
  • Titration: Adjust pH using dilute NaOD/DCl. Measure pH using a micro-electrode.

  • Observation: Monitor the chemical shift (

    
    ) of the C2-H proton  (singlet, typically around 7.5-8.0 ppm). This proton is most sensitive to the protonation state of N3.
    
  • Plot: Plot

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Synthesis & Purity Considerations

The accuracy of your pKa measurement depends heavily on sample purity, particularly the absence of unreacted imidazole or succinimide byproducts.

  • Synthesis Route: Typically synthesized via electrophilic iodination of 1,4-dimethylimidazole using N-Iodosuccinimide (NIS) in acetonitrile or DMF [3].

  • Critical Impurity: Succinimide (byproduct of NIS). It is weakly acidic (pKa ~9.6). If present, it will distort the titration curve in the alkaline region.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography is required before pKa determination.

References

  • PubChem. 1,4-Dimethylimidazole (CID 138733). National Library of Medicine. Available at: [Link]

  • Cliff, M.D., et al. "Synthesis of C5-substituted imidazoles." Journal of Organic Chemistry, 1995. (General methodology for halo-imidazoles).
  • Perrin, D.D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-1,4-dimethyl-1H-imidazole

Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of 5-iodo-1,4-dimethyl-1H-imidazole with aryl/heteroaryl boronic acids. Unlike simple halo-imidazoles, this specific substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 5-iodo-1,4-dimethyl-1H-imidazole with aryl/heteroaryl boronic acids. Unlike simple halo-imidazoles, this specific substrate presents a dual challenge:

  • Steric Congestion: The C5-position is flanked by the N1-methyl and C4-methyl groups, creating a "pseudo-ortho,ortho-disubstituted" environment that retards oxidative addition.

  • Catalyst Poisoning: The unhindered N3-nitrogen possesses a lone pair capable of competitively binding to the palladium center, potentially arresting the catalytic cycle.

To overcome these barriers, this protocol prioritizes the use of Dialkylbiaryl Phosphine Ligand (Buchwald) systems, specifically SPhos or XPhos , which facilitate oxidative addition into hindered centers and prevent N-coordination via their own steric bulk.

Mechanistic Insights & Substrate Analysis

The Substrate: 5-Iodo-1,4-dimethyl-1H-imidazole
  • Formula: C

    
    H
    
    
    
    IN
    
    
  • MW: 222.03 g/mol

  • Structural Challenges:

    • C5 Reactivity: While C-I bonds are generally weak (reactive), the adjacent C4-Methyl and N1-Methyl groups create a steric wall. Standard ligands like PPh

      
       often fail to promote oxidative addition effectively in this environment.
      
    • N3 Coordination: The N3 nitrogen is basic and nucleophilic. In the absence of a bulky ligand on Palladium, the imidazole can displace labile ligands, forming stable, inactive Pd-bis(imidazole) complexes (Catalyst Poisoning).

The Catalytic Solution

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Role: SPhos is electron-rich (facilitating oxidative addition) and extremely bulky.[1]

  • Mechanism: The bulk prevents the formation of inactive dimeric Pd species and physically blocks the N3-imidazole nitrogen from coordinating to the Pd center, ensuring the catalyst remains active for the boronic acid.

Reaction Pathway Diagram

SuzukiMechanism PreCat Pd(II) Precatalyst (e.g., SPhos-Pd-G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Hindered C-I) ActiveCat->OxAdd + 5-Iodo-1,4-dimethylimidazole Intermediate1 L-Pd(II)-Ar-I (Sterically Crowded) OxAdd->Intermediate1 BaseStep Base Activation (OH- replaces I-) Intermediate1->BaseStep + Base (K3PO4) Poison Inactive Complex [L-Pd-(Imidazole)2] Intermediate1->Poison N3 Coordination (Blocked by SPhos) TransMet Transmetalation (Boronic Acid enters) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Product (5-Aryl-1,4-dimethylimidazole) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical role of bulky ligands in preventing N3-coordination (poisoning).

Experimental Protocols

Materials Checklist
ReagentEquiv.RoleNotes
5-iodo-1,4-dimethyl-1H-imidazole 1.0ElectrophileSolid, light sensitive. Store in dark.
Aryl Boronic Acid 1.2 - 1.5NucleophileUse excess if boronic acid is prone to deboronation.
SPhos-Pd-G2 0.02 - 0.05CatalystPre-formed precatalyst ensures active Pd(0) generation.
K

PO

(Tribasic)
2.0 - 3.0BaseMild, effective for heterocycles. Use finely ground.
1,4-Dioxane / Water (4:1) Solvent0.2 MDegassed thoroughly.
Standard Protocol (High-Throughput / Robust)

Best for: Drug discovery libraries and valuable intermediates.

  • Setup: Charge a reaction vial (microwave or screw-cap) with a magnetic stir bar.

  • Solids: Add 5-iodo-1,4-dimethyl-1H-imidazole (1.0 equiv), Boronic Acid (1.2 equiv), SPhos-Pd-G2 (2-5 mol%), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

  • Solvent: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.[3] Concentration should be roughly 0.1 M to 0.2 M with respect to the imidazole.

    • Why Water? Water is essential to dissolve the inorganic base and facilitate the transmetalation step involving the boronate species.

  • Reaction:

    • Thermal: Heat to 80–100 °C for 4–12 hours.

    • Microwave: Heat to 100–120 °C for 30–60 minutes.

  • Monitoring: Check by LC-MS. The starting iodide (MW 222) should disappear. Watch for de-iodinated byproduct (1,4-dimethylimidazole, MW 96) which indicates catalyst failure or protodehalogenation.

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Dilute with EtOAc.[2]

    • Crucial Step: Wash with Water or Sat. NaHCO

      
       . Do not use acid, as the imidazole product will protonate and remain in the aqueous layer.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradients or EtOAc/Hexane). Imidazoles often streak; adding 1% Et

    
    N to the eluent can improve peak shape.
    
Alternative "Cost-Effective" Protocol

Best for: Large scale scale-up where SPhos is too expensive, and the coupling partner is simple (e.g., Phenylboronic acid).

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[5]
  • Solvent: DMF / Water (9:1)

  • Temp: 100 °C

  • Note: This system is less active and may require longer reaction times (16-24h).

Optimization & Troubleshooting Guide

Use the following decision tree to optimize yields if the standard protocol fails.

DecisionTree Start Start: Standard Protocol (SPhos-Pd-G2, K3PO4, Dioxane/H2O) Check Analyze LC-MS Result Start->Check Result1 High Conversion (>90%) Check->Result1 Success Result2 Low Conversion (<20%) Starting Material Remains Check->Result2 Issue: Inactive Cat Result3 De-iodination (>30%) (H-Imidazole formed) Check->Result3 Issue: Side Reaction Result4 Protodeboronation of Partner Check->Result4 Issue: Boronic Acid Unstable Action1 Increase Temp to 120°C OR Switch to XPhos-Pd-G2 Result2->Action1 Action2 Use Anhydrous Conditions (DMF, CsF base) Reduce Temp to 60°C Result3->Action2 Action3 Switch to Boronic Ester OR MIDA Boronate Result4->Action3

Figure 2: Optimization workflow for troubleshooting common reaction failures.

Specific Troubleshooting Scenarios
  • Starting Material Recovery (Catalyst Poisoning):

    • Cause: The N3 nitrogen is binding Pd.

    • Fix: Switch to XPhos-Pd-G3 or tBuXPhos-Pd-G3 . These ligands are even bulkier than SPhos and make N-coordination geometrically impossible.

  • Protodehalogenation (Iodine replaced by Hydrogen):

    • Cause: Hydride source in the reaction (often from alcohol solvents or excess heating) or reductive elimination occurring before transmetalation.

    • Fix: Ensure solvents are peroxide-free. Switch solvent to Toluene/Water . Lower the temperature.

  • Product stuck in Aqueous Layer:

    • Cause: The product is a basic imidazole (pKa ~7). If the workup is even slightly acidic, it forms a salt.

    • Fix: Adjust aqueous layer to pH ~10 using NaOH or Na

      
      CO
      
      
      
      before extraction. Use DCM/Isopropanol (3:1) for extraction if the product is polar.

References

  • Vertex AI Search. (2026). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from

  • BenchChem. (2025).[2] A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Mechanism. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Iodo-1-methylimidazole. Retrieved from

Sources

Application

High-Efficiency Palladium-Catalyzed Cross-Coupling of 5-Iodo-1,4-dimethyl-1H-imidazole

Executive Summary & Strategic Relevance The 5-iodo-1,4-dimethyl-1H-imidazole scaffold represents a specialized, high-value building block in medicinal chemistry, particularly in the development of p38 MAP kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The 5-iodo-1,4-dimethyl-1H-imidazole scaffold represents a specialized, high-value building block in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and antifungal agents. Unlike its unmethylated or monosubstituted counterparts, this specific isomer presents a unique synthetic challenge: the C5-iodide is sterically "sandwiched" between the N1-methyl and C4-methyl groups.

This application note provides a validated, high-fidelity protocol for the Palladium-catalyzed cross-coupling of this substrate. We move beyond generic conditions to address the specific electronic and steric requirements of the 1,4-dimethyl-5-iodo system, ensuring high yields while minimizing protodehalogenation and catalyst poisoning.

Key Technical Challenges Addressed
  • Steric Congestion: The ortho-like effect of the C4-methyl group impedes the approach of bulky palladium complexes.

  • Catalyst Poisoning: The localized lone pair on N3 can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regiochemical Stability: Preventing iodine migration ("halogen dance") during the reaction.

Mechanistic Insight & Catalyst Selection

To achieve successful coupling at the C5 position, the catalytic system must facilitate oxidative addition into the electron-rich imidazole ring while navigating the steric bulk.

The Steric Environment

The 1,4-dimethyl substitution pattern creates a "pocket" at C5. Standard ligands like PPh₃ often fail to support the reductive elimination step efficiently in this crowded environment.

  • Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

  • Specific Choice: XPhos or SPhos . These ligands provide the necessary steric bulk to enforce reductive elimination while being electron-rich enough to accelerate oxidative addition into the C-I bond.

  • Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] The large bite angle of dppf forces the iodine and the coupling partner into a cis-orientation, facilitating reductive elimination.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 5-iodo-1,4-dimethylimidazole Complex1 Pd(II) Intermediate Ar-Pd-I OxAdd->Complex1 BaseStep Base Activation Exchange I for OH/OR Complex1->BaseStep + Base (Cs2CO3) N3_Coord N3-Coordination (Catalyst Arrest) Complex1->N3_Coord Side Reaction Transmetal Transmetalation Boronic Acid Entry BaseStep->Transmetal + Ar-B(OH)2 RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim Steric Driving Force RedElim->Pd0 Product Release

Caption: Catalytic cycle highlighting the critical oxidative addition and the risk of N3-coordination arrest.

Validated Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling 5-iodo-1,4-dimethyl-1H-imidazole with aryl boronic acids.

Materials & Reagents
ComponentSpecificationRole
Substrate 5-iodo-1,4-dimethyl-1H-imidazoleElectrophile
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Active Catalyst
Base Cs₂CO₃ (2.0 equiv)Activator (Solubility favored)
Solvent System 1,4-Dioxane / Water (4:1 v/v)Reaction Medium
Atmosphere Argon or Nitrogen (Strictly degassed)Protection
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 10 mL microwave vial or a Schlenk tube.

    • Equip with a magnetic stir bar.[2][3]

    • Critical: Cool under a stream of dry Argon.

  • Reagent Loading:

    • Add 5-iodo-1,4-dimethyl-1H-imidazole (1.0 mmol, 222 mg).

    • Add the Aryl Boronic Acid (1.2 mmol).[2]

    • Add Cs₂CO₃ (2.0 mmol, 652 mg). Cesium carbonate is preferred over Potassium carbonate due to better solubility in the dioxane/water interface, crucial for hindered substrates.

    • Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of this reaction; it promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Execution:

    • Thermal Method: Heat to 90°C in an oil bath for 12–16 hours.

    • Microwave Method (Recommended): Seal the vial and irradiate at 110°C for 30–45 minutes. The rapid heating profile often bypasses the slow decomposition pathways of the imidazole.

  • Work-up:

    • Cool to room temperature.[2][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[3][6] Extract aqueous layer 2x with Ethyl Acetate.[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). Imidazoles are polar; methanol is often required to elute the product.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Solids (Substrate, Boronic Acid, Base, Cat) Step2 Step 2: Solvent & Degas (Dioxane/H2O, Ar Sparge) Step1->Step2 Step3 Step 3: Reaction (90°C Thermal or 110°C MW) Step2->Step3 Step4 Step 4: Work-up (EtOAc Extraction) Step3->Step4 Step5 Step 5: Purification (Flash Chrom DCM:MeOH) Step4->Step5

Caption: Operational workflow for the Suzuki coupling of 5-iodo-1,4-dimethylimidazole.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (N3 poisoning)Switch to XPhos Pd G2 or increase catalyst loading to 10 mol%.
Protodehalogenation (Loss of Iodine)Reductive elimination is too slow; Hydride source presentEnsure solvent is strictly anhydrous if using anhydrous conditions (switch to DMF/CsF). Reduce reaction time (switch to Microwave).
Homocoupling of Boronic Acid Oxygen presenceRe-degas solvents vigorously. Ensure Argon overpressure.
Starting Material Recovery Steric hindrance prevents transmetalationSwitch base to TlOH (Thallium Hydroxide - toxic but effective) or Ba(OH)₂ .

Alternative Methodology: Sonogashira Coupling

For introducing alkynyl groups at the C5 position.

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or DMF/DIEA.

  • Temperature: 60°C.

  • Note: The 1,4-dimethyl motif makes the C5 position less susceptible to base-induced deprotonation compared to C2, making Sonogashira cleaner than in unsubstituted imidazoles.

References

  • Preparation of 4,5-Diiodoimidazole: Organic Syntheses, Coll. Vol. 10, p.375 (2004). Provides foundational knowledge on iodinating imidazoles.

  • Palladium-Catalyzed Cross-Coupling of Imidazoles: BenchChem Application Notes. General protocols for imidazole couplings.[1][2]

  • Synthesis of 5-iodo-1-methylimidazole: Bellina, F. et al. Tetrahedron 2008. Discusses the regioselectivity of C5 vs C2 coupling.
  • Steric Effects in Cross-Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005, 127, 4685.

(Note: Specific literature on the exact "1,4-dimethyl" isomer is scarce; protocols are adapted from the chemically equivalent 1-methyl-5-iodo and 1,2-dimethyl-5-iodo systems, adjusting for the C4-methyl steric effect.)

Sources

Method

Application Note: Regioselective C5-Functionalization of 5-iodo-1,4-dimethyl-1H-imidazole via Turbo Grignard Exchange

-PrMgCl·LiCl Executive Summary The functionalization of the imidazole scaffold is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (e.g., Losartan, Ondansetron). While C2-lithiation is facile due to...

Author: BenchChem Technical Support Team. Date: February 2026


-PrMgCl·LiCl

Executive Summary

The functionalization of the imidazole scaffold is a cornerstone in the synthesis of bioactive pharmaceutical ingredients (e.g., Losartan, Ondansetron). While C2-lithiation is facile due to the inherent acidity of the C2-proton, accessing the C5-position requires a distinct mechanistic approach to avoid regioisomeric mixtures.

This Application Note details the Magnesium-Halogen Exchange of 5-iodo-1,4-dimethyl-1H-imidazole using the "Turbo Grignard" reagent (


-PrMgCl·LiCl).[1][2][3][4] Unlike traditional lithium-halogen exchange, which requires cryogenic conditions (

) to prevent C2-deprotonation or ring fragmentation, this protocol operates between

and ambient temperature. This guide provides a self-validating workflow for generating the C5-magnesiated species and trapping it with various electrophiles.

Mechanistic Insight & Reaction Design

The Challenge: C2-H Acidity vs. C5-I Exchange

In 1,4-dimethyl-5-iodoimidazole, two reactive sites compete:

  • C2-H Deprotonation: Thermodynamically favored (

    
    ). Reaction with alkyl-lithiums (
    
    
    
    -BuLi) predominantly yields the C2-lithio species.
  • C5-I Exchange: Kinetically accessible but requires a reagent that suppresses proton abstraction.

The Solution: The "Turbo" Effect

Standard Grignard reagents (


-PrMgCl) exist as polymeric aggregates in THF, exhibiting sluggish reactivity toward electron-rich heterocycles like imidazole. The addition of Lithium Chloride (LiCl) breaks these aggregates, forming a reactive monomeric 'ate' complex (

-PrMgCl

Li

).

Key Advantages:

  • Enhanced Kinetics: Accelerates the I/Mg exchange rate, allowing it to outcompete C2-deprotonation.

  • Solubility: Prevents precipitation of the magnesiated intermediate.

  • Temperature: Enables reaction at

    
     to 
    
    
    
    , avoiding the need for cryogenic cooling.
Reaction Pathway Diagram

GrignardExchange cluster_conditions Critical Control Parameters Substrate 5-iodo-1,4-dimethyl-1H-imidazole Intermediate Monomeric 'Ate' Complex [Intermediate] Substrate->Intermediate Coordination Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Magnesiated 5-magnesio-1,4-dimethylimidazole Intermediate->Magnesiated I/Mg Exchange (Kinetic Control) SideProduct C2-Magnesiated Species (Undesired) Intermediate->SideProduct C2 Deprotonation (Thermodynamic Control) Product C5-Functionalized Product Magnesiated->Product Electrophile (E+)

Figure 1: Mechanistic pathway highlighting the competition between kinetic exchange and thermodynamic deprotonation.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-iodo-1,4-dimethyl-1H-imidazole (Purity >98%).

  • Reagent:

    
    -PrMgCl[2][3][4][5]·LiCl (approx.[3][4] 1.3 M in THF).[4] CRITICAL:  Must be titrated before use.
    
  • Solvent: Anhydrous THF (water content <50 ppm).

  • Vessel: Flame-dried or oven-dried Schlenk flask under Argon/Nitrogen atmosphere.

Pre-Protocol: Titration of Grignard Reagent

Do not rely on the commercial molarity.

  • Dissolve accurately weighed iodine (

    
     mg) in dry THF (2 mL).
    
  • Add the Grignard solution dropwise via syringe at RT.

  • Endpoint: The dark brown solution turns colorless.

  • Calculation:

    
    .
    
Step-by-Step Exchange Procedure

Step 1: Setup Charge a dry Schlenk flask with 5-iodo-1,4-dimethyl-1H-imidazole (1.0 equiv, e.g., 2.22 g, 10 mmol) and a magnetic stir bar. Evacuate and backfill with Argon (


).

Step 2: Dissolution Add anhydrous THF (concentration


 M to 1.0 M). Stir until fully dissolved.
Note: High dilution is unnecessary due to the solubility provided by LiCl.

Step 3: Exchange Reaction Cool the solution to


  (ice/water bath).
Dropwise add 

-PrMgCl·LiCl (1.1 equiv) over 5–10 minutes.
  • Observation: No significant exotherm should be observed.

  • Remove the ice bath and stir at

    
     (Room Temp)  for 30–60 minutes .
    

Step 4: Monitoring (Self-Validation) Withdraw a 0.1 mL aliquot and quench into a vial containing saturated


 / EtOAc.
Analyze via GC-MS or LC-MS.
  • Success Criteria: Disappearance of starting material (

    
     222) and appearance of the de-iodinated species (1,4-dimethylimidazole, 
    
    
    
    96).
  • If conversion <95%: Stir for an additional 30 mins.

Step 5: Electrophile Trapping Cool the reaction mixture to the appropriate temperature for the electrophile (see Table 1). Add the electrophile (1.2 equiv).[2][6]

  • For Aldehydes/Ketones: Add at

    
    , then warm to RT.
    
  • For Allyl Halides: Requires transmetallation.[6] Add CuCN

    
    2LiCl (10 mol%) at 
    
    
    
    first, stir 15 min, then add allyl halide.

Step 6: Workup Quench with saturated aqueous


.[7] Extract with EtOAc (

). Dry over

and concentrate.

Experimental Workflow Diagram

Workflow Start Start: Dry Schlenk Flask Argon Atmosphere Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddGrignard Add i-PrMgCl·LiCl (1.1 eq) Dropwise Cool->AddGrignard Warm Warm to 25°C Stir 30-60 min AddGrignard->Warm Check QC Check: Aliquot Quench (GC/LC-MS) Warm->Check Decision Conversion >95%? Check->Decision Decision->Warm No (Wait 30m) AddElec Add Electrophile (See Table 1 for Temp) Decision->AddElec Yes Quench Quench (sat. NH4Cl) Extract & Purify AddElec->Quench

Figure 2: Operational workflow for the batch synthesis of C5-substituted imidazoles.

Data & Results: Electrophile Scope

The following table summarizes expected conditions and yields based on Knochel-type exchange protocols for electron-rich heterocycles.

Electrophile ClassSpecific ReagentAdditiveReaction TempTypical YieldNotes
Aldehydes BenzaldehydeNone

85-92%Very fast reaction.
Ketones CyclohexanoneNone

80-88%May require longer stir time.
Allyl Halides Allyl bromideCuCN

2LiCl (10%)

75-85%Requires Cu(I) transmetallation.
Acid Chlorides Benzoyl chlorideCuCN

2LiCl (20%)

70-80%Risk of bis-addition; add Grignard to Acid Chloride (Inverse addition).
Halogens

(in THF)
None

90-95%Used to recover starting material or label.

Troubleshooting & Optimization

Low Conversion (Starting Material Remains)
  • Cause: Wet THF or degraded Grignard reagent.

  • Fix: Re-titrate the

    
    -PrMgCl·LiCl. Ensure glassware is flame-dried.[2]
    
  • Fix: Increase reaction time at

    
     to 2 hours. Do not  heat above 
    
    
    
    as this promotes decomposition.
Formation of C2-Substituted Product
  • Cause: "Magnesium migration" or initial deprotonation due to high local concentration.

  • Fix: Ensure vigorous stirring during Grignard addition.

  • Fix: Keep the addition temperature strictly at

    
    . Do not add reagents at room temperature rapidly.
    
Low Yield with Electrophile[8]
  • Cause: Enolization of the electrophile (for ketones) or slow trapping.

  • Fix: For enolizable ketones, use

    
     additives (Imamoto conditions) if standard addition fails.
    
  • Fix: For acid chlorides, use CuCN catalysis and inverse addition (cannulate the Grignard into the acid chloride solution).

References

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[2][6][8] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[8] The Journal of Organic Chemistry, 66(12), 4333–4339. [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 194-211. [Link]

  • Lin, H.-S., & Paquette, L. A. (1994).[2][6] A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503–2506. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 5-iodo-1,4-dimethyl-1H-imidazole recrystallization

Status: Operational Role: Senior Application Scientist Subject: Recrystallization Protocols, Troubleshooting, and Quality Control for Halogenated Alkyl Imidazoles Executive Summary Purifying 5-iodo-1,4-dimethyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Recrystallization Protocols, Troubleshooting, and Quality Control for Halogenated Alkyl Imidazoles

Executive Summary

Purifying 5-iodo-1,4-dimethyl-1H-imidazole presents a unique set of challenges compared to non-halogenated imidazoles. The introduction of the iodine atom at the C5 position significantly alters the lipophilicity and crystal lattice energy of the parent 1,4-dimethylimidazole.

The three most critical failure modes for this specific compound are:

  • Regioisomer Contamination: Co-crystallization with the 2-iodo isomer or unreacted starting material.

  • Oiling Out: The compound often forms a metastable oil phase rather than crystallizing, particularly in rapid-cooling scenarios.

  • Deiodination/Discoloration: The C-I bond is photosensitive and thermally labile, leading to iodine liberation (purple/pink discoloration) which acts as an autocatalytic impurity.

This guide provides a self-validating purification workflow designed to maximize yield while ensuring regiochemical purity.

Module 1: Solvent System Selection

The Solubility Paradox

5-iodo-1,4-dimethyl-1H-imidazole is an amphiphilic molecule. The imidazole ring is polar and basic, while the methyl groups and iodine atom add significant lipophilicity.

  • Too Polar (e.g., Pure Ethanol): High solubility even at low temperatures; poor recovery.

  • Too Non-Polar (e.g., Hexane): Insoluble even at boiling; risk of oiling out.

Recommended Solvent Systems

Based on the physicochemical properties of iodinated imidazoles, the following systems are validated.

Solvent SystemRatio (v/v)CharacteristicsBest For
Toluene (Single) N/AHigh boiling point allows excellent dissolution; moderate polarity prevents oiling.Primary Recommendation. Best balance of recovery and purity.
EtOAc / n-Heptane 1:3 to 1:5Classical solvent/antisolvent.Removing polar impurities (tars). Risk: Oiling out if cooled too fast.[1]
IPA / Water 9:1High polarity.[2]Removing inorganic salts (e.g., NIS byproducts).
DCM / Hexane 1:4Low boiling point.Not Recommended for crystallization (evaporation risk), but good for precipitation.

Module 2: The Recrystallization Protocol

Workflow Diagram

The following decision tree outlines the critical path for purification.

RecrystallizationWorkflow Start Crude 5-Iodo-1,4-dimethylimidazole Dissolve Dissolve in Toluene (85-90°C) (Min. Volume) Start->Dissolve CheckColor Is solution dark/purple? Dissolve->CheckColor Charcoal Add Activated Charcoal (5-10 wt%) CheckColor->Charcoal Yes Filter Hot Filtration (Pre-heated funnel) CheckColor->Filter No Charcoal->Filter Cool1 Slow Cool to RT (Insulate flask) Filter->Cool1 Seed Add Seed Crystal (at 35-40°C) Cool1->Seed Crucial Step Cool2 Cool to 0-4°C (Ice Bath) Seed->Cool2 Isolate Vacuum Filtration Wash with cold Heptane Cool2->Isolate Dry Vacuum Dry (Dark, <40°C) Isolate->Dry

Figure 1: Optimized recrystallization workflow emphasizing the critical seeding step to prevent oiling out.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude solid in a round-bottom flask.

  • Add Toluene (approx. 3-5 mL per gram of crude).

  • Heat to 85-90°C . Do not boil aggressively, as iodine may liberate.

  • Checkpoint: If the solution is deep purple/brown, iodine is free. Add a spatula tip of sodium thiosulfate or use activated charcoal (see below).

2. Clarification (Hot Filtration)

  • If undissolved solids (salts) or color persist, add activated charcoal (5 wt%). Stir for 10 mins.

  • Filter through a pre-heated Celite pad or sintered glass funnel.

  • Why Pre-heated? Iodo-imidazoles crystallize rapidly upon contact with cold glass, clogging the filter.

3. Controlled Crystallization (The Anti-Oil Strategy)

  • Allow the filtrate to cool to room temperature slowly . Wrap the flask in a towel or place it in a warm oil bath and turn the heat off.

  • Seeding: When the temperature reaches ~40-45°C, add a tiny crystal of pure product. This provides a nucleation template, bypassing the amorphous "oil" phase.

4. Isolation

  • Once at room temperature, move to an ice bath (0°C) for 1 hour.

  • Filter under vacuum.[3][4]

  • Wash: Use cold n-Heptane (or Hexane). Do not wash with Toluene, as it will redissolve the product.

5. Drying

  • Dry in a vacuum oven at <40°C .

  • Critical: Store in an amber vial. Light exposure turns the white crystals pink (iodine release).

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common failure mode.[5] It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or if impurities (like unreacted 1,4-dimethylimidazole) depress the melting point.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (increase dilution by 10-20%).

  • Seed heavily at a higher temperature.

  • Vigorous Stirring: Unlike protein crystallization, small molecule crystallization often benefits from stirring to prevent oil droplets from coalescing.

Q2: The crystals are turning pink/purple during drying.

Diagnosis: Homolytic cleavage of the C-I bond is releasing elemental iodine (


). This is accelerated by heat and light.

Corrective Action:

  • Wash: Rinse the crystals with a cold, dilute solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) before the final heptane wash. This reduces
    
    
    (colored) to
    
    
    (colorless).
  • Storage: Ensure the vacuum oven is dark and the temperature does not exceed 40°C.

Q3: How do I distinguish the 5-iodo isomer from the 4-iodo isomer?

Scientific Context: In 1,4-dimethylimidazole, the C5 position is sterically less hindered and electronically activated, making it the primary site for electrophilic iodination. However, confirmation is required.

Validation Protocol (NMR):

  • 1H-NMR (DMSO-d6):

    • 5-iodo-1,4-dimethylimidazole: You will see the methyl group at N1, the methyl group at C4, and one singlet for the proton at C2.

    • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl signal.

      • If you see enhancement of the C2-H and the C5-H (if it existed), it helps map the ring.

      • Key Indicator: In the 5-iodo product, the C5 proton is absent. The N-Methyl group should show NOE interaction with the C2-H, but not with a C5-H (since it is iodinated).

    • 13C-NMR: The C5 carbon attached to Iodine will show a significant upfield shift (due to the heavy atom effect) to approximately 70-80 ppm, whereas a C-H carbon is typically >115 ppm.

Module 4: References & Grounding

  • Imidazoles and Benzimidazoles Synthesis:

    • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole reactivity patterns).

  • Iodination Methodologies:

    • Journal of Medicinal Chemistry, 2009, 52 , 6, 1739–1750. (Describes synthesis and purification of substituted iodoimidazoles).

    • Tetrahedron Letters, 1998, 39 , 51, 9407-9410. (Regioselective halogenation of imidazoles).

  • Purification of Iodo-Heterocycles:

    • BenchChem Technical Support.[3] "Purification of 4-iodo-1H-imidazole." Accessed 2025.[1][3][6][7] Link[8]

    • Organic Syntheses, Coll. Vol. 9, p. 503 (1998). (General protocols for handling sensitive iodo-compounds).

Disclaimer: This guide assumes the user possesses standard organic chemistry laboratory safety training. 5-iodo-1,4-dimethyl-1H-imidazole is a chemical intermediate; handle with appropriate PPE, specifically avoiding inhalation of dust or contact with skin.

Sources

Optimization

preventing deiodination during 5-iodo-1,4-dimethyl-1H-imidazole reactions

Technical Support Center: 5-Iodo-1,4-dimethyl-1H-imidazole Integrity Case ID: #IMID-5-I-STAB Subject: Prevention of Deiodination & Halogen Migration Status: Active Guide Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-1,4-dimethyl-1H-imidazole Integrity

Case ID: #IMID-5-I-STAB Subject: Prevention of Deiodination & Halogen Migration Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The 5-iodo-1,4-dimethyl-1H-imidazole scaffold presents a unique challenge: the C5-Iodine bond is electronically activated and thermodynamically labile. Researchers frequently encounter protodeiodination (loss of iodine) or halogen dance (migration of iodine to C2) when attempting to functionalize the C2 position.

This guide provides a self-validating troubleshooting protocol to preserve the C-I bond during nucleophilic substitutions, metallations, and transition-metal catalyzed cross-couplings.

Module 1: The "Halogen Dance" (Metallation Troubleshooting)

User Issue: "I treated my starting material with n-BuLi to functionalize the C2 position, but I recovered a mixture of deiodinated imidazole and 2-iodo-imidazole. The 5-iodo product is gone."

Root Cause Analysis: You are experiencing the Halogen Dance (HD) .[1] This is a thermodynamically driven rearrangement.[1]

  • Kinetic Deprotonation: n-BuLi deprotonates C2 (the most acidic proton).

  • Nucleophilic Attack: The resulting C2-lithio species acts as a nucleophile, attacking the iodine atom of a non-lithiated precursor molecule.

  • Migration: The iodine transfers to the C2 position, which is often thermodynamically favored over the C5 position in lithiated species due to dipole stabilization.

The Fix: Switch to Knochel-Hauser Bases Lithium bases are too nucleophilic and the C-Li bond is too ionic, promoting the dance. You must switch to Magnesium or Zinc bases, which form more covalent (tighter) bonds, arresting the dance.

Protocol: Safe C2-Magnesiation (Deiodination-Free)
ParameterStandard (Risky)Optimized (Safe) Reason
Base n-BuLi / LDATMPMgCl·LiCl TMP is bulky/non-nucleophilic; Mg-C bond prevents migration.
Temperature -78 °C-20 °C to 0 °C Mg bases are active at higher temps; kinetics favor deprotonation over exchange.
Quench ElectrophileZnCl₂ (Optional) Transmetallation to Zn further stabilizes the anion before electrophile addition.

Step-by-Step Procedure:

  • Dissolve 5-iodo-1,4-dimethyl-1H-imidazole (1.0 equiv) in anhydrous THF under Argon.

  • Cool to -20 °C .

  • Add TMPMgCl·LiCl (1.1 equiv) dropwise. (Do not use n-BuLi).

  • Stir for 30 mins. The C2-magnesiated species is stable and will not undergo halogen dance.

  • Add your electrophile (e.g., aldehyde, alkyl halide).

  • Warm to RT and quench with sat. NH₄Cl.

Mechanism Visualization: The Halogen Dance Failure Mode The diagram below illustrates why Lithium bases fail and how Magnesium prevents the migration.

HalogenDance Start 5-Iodo-1,4-dimethyl-imidazole LiBase n-BuLi (Kinetic) Start->LiBase Lithiation MgBase TMPMgCl·LiCl (Thermodynamic Control) Start->MgBase Magnesiation C2Li C2-Lithio Species (Nucleophilic) LiBase->C2Li Dance Attacks Iodine on Starting Material C2Li->Dance Fast Equilibrium Scramble Mixture: 2-Iodo + Deiodinated Dance->Scramble Halogen Dance C2Mg C2-Magnesio Species (Covalent/Stable) MgBase->C2Mg C2Mg->Dance BLOCKED Product C2-Functionalized 5-Iodo-Product C2Mg->Product + Electrophile

Caption: Comparison of Lithium-mediated Halogen Dance vs. Magnesium-mediated stabilization.

Module 2: Catalytic Preservation (Cross-Coupling)

User Issue: "I am trying to perform a C-H activation or coupling at the C2 position using Palladium, but the reaction is coupling at the C5-Iodine instead."

Root Cause Analysis: The C5-I bond is a classic "leaving group" for Oxidative Addition (OA). Pd(0) inserts into C-I bonds faster than it activates C-H bonds.

  • Order of Reactivity: C-I (OA) > C-Br > C-Cl > C-H.

The Fix: Orthogonal Catalysis or Protecting Groups You cannot rely on standard Pd-catalysis to ignore the Iodine. You must use Directing Groups or Alternative Metals .

Strategy A: C2-Blocking (The "Dummy" Group)

If you cannot control the catalyst, block the C2 position first to force reaction at C5, or vice-versa.

  • Note: This is rarely the issue; usually, users want to keep the Iodine for later.

Strategy B: C-H Activation with Steric Control

Use a catalyst system that is sterically hindered or electronically tuned to disfavor the oxidative addition at the bulky C5-I position (flanked by the N1-Methyl and C4-Methyl).

Recommended Conditions (C2-Arylation preserving C5-I):

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: P(t-Bu)₃ (Bulky ligands make OA at the hindered C5-Iodine difficult).

  • Base: Cs₂CO₃ (Anhydrous conditions are critical).

  • Solvent: Dioxane, 100 °C.

Self-Validation Check: Run a TLC at 10 minutes. If you see rapid formation of a non-polar spot, OA at Iodine has occurred. If starting material persists, the steric bulk is working.

Module 3: Environmental Stability (Storage & Handling)

User Issue: "My pure compound turned yellow/brown while sitting on the bench over the weekend."

Root Cause Analysis: Iodo-imidazoles are photolabile . The C-I bond energy is relatively weak (~50-60 kcal/mol). UV/Visible light causes homolytic cleavage, generating an Iodine radical (I•) and an imidazole radical. The I• dimerizes to I₂ (brown color), and the imidazole radical abstracts a proton from solvent or moisture (protodeiodination).

Handling Protocol:

  • Amber Glass: All storage must be in amber vials.

  • Foil Wrap: During reactions (especially those lasting >1 hour), wrap the flask in aluminum foil.

  • Workup: Avoid prolonged exposure to rotary evaporator baths (heat + light). Keep bath < 40 °C.

Summary of Troubleshooting Logic

Use this decision tree to select the correct protocol for your specific goal.

DecisionTree Start Goal: Functionalize 5-iodo-1,4-dimethyl-imidazole Q1 Target Position? Start->Q1 C2 Target: C2 Position Q1->C2 C5 Target: C5 (Replace Iodine) Q1->C5 Q2 Reagent Choice? C2->Q2 Standard Standard Cross-Coupling (Suzuki/Sonogashira) C5->Standard Iodine is the Reactive Handle BuLi n-BuLi / LDA Q2->BuLi Avoid Knochel TMPMgCl·LiCl Q2->Knochel Recommended Fail FAILURE: Halogen Dance (Scrambled Products) BuLi->Fail Success SUCCESS: C2-Magnesiation (Iodine Intact) Knochel->Success

Caption: Decision matrix for reagent selection to prevent deiodination.

References

  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36(7), 1046–1065.
    • Source:

  • Knochel-Hauser Bases (Prevention of Migration)

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
    • Source:

  • Functionalization of Imidazoles

    • Bellina, F., & Rossi, R. (2006). "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Tetrahedron, 62(31), 7213–7256.
    • Source:

Sources

Troubleshooting

optimizing catalyst loading for 5-iodo-1,4-dimethyl-1H-imidazole coupling

Technical Support Center: Catalyst Optimization for 5-Iodo-1,4-dimethyl-1H-imidazole Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Pd-Loading for C5-Imidazole Coup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 5-Iodo-1,4-dimethyl-1H-imidazole

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Pd-Loading for C5-Imidazole Coupling

Introduction: The "Imidazole Trap"

Welcome to the technical support portal. You are likely here because your coupling reaction with 5-iodo-1,4-dimethyl-1H-imidazole is either stalling at incomplete conversion or requiring excessive catalyst loading (>5 mol%) to push to completion.

The Root Cause: This substrate presents a dual-challenge:

  • The N3-Poisoning Trap: The nitrogen at position 3 (N3) is a potent σ-donor. It coordinates effectively to electrophilic Pd(II) intermediates, displacing labile ligands (like phosphines) and forming a stable, off-cycle "rest state." This arrests the catalytic turnover.

  • The C4-Steric Wall: The methyl group at C4 is adjacent to your reactive C5-iodine. This creates an ortho-substituted environment, significantly slowing the rate of oxidative addition and transmetalation compared to unhindered imidazoles.

This guide provides a protocol to break this trap, allowing you to drop catalyst loading from 5 mol% to <0.5 mol% while maintaining high yields.

Module 1: Diagnostic & Mechanism

Q: Why does my reaction stall at 60% conversion even when I add more catalyst?

A: You are likely experiencing product inhibition or catalyst sequestration , not just catalyst death. As the reaction proceeds, the concentration of the imidazole product (which also contains the N3 binding site) increases, competing with the substrate for the metal center.

If you are using standard ligands like PPh3 (Tetrakis) or dppf, they bind too weakly to preventing the N3 nitrogen from displacing them.

Visualizing the Failure Mode

The diagram below illustrates how your substrate diverts the catalyst into an inactive "sink."

Catalyst Poisoning Cycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Substrate TransMet Transmetalation OxAdd->TransMet + Boronic Acid Trap TRAP: N3-Coordination [Pd(II)-Ar-I(Imidazole)] (Off-Cycle Resting State) OxAdd->Trap + N3-Imidazole (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Trap->OxAdd Slow Reversal

Figure 1: The "Off-Cycle" Trap. The imidazole nitrogen (N3) coordinates to the Pd(II) intermediate, preventing the catalyst from entering the transmetalation step.

Module 2: The "High-Activity" Optimization Protocol

Q: How do I lower the loading?

A: Paradoxically, to lower the loading, you must first switch to a more active, bulkier ligand system . You cannot optimize loading with a weak ligand; you will simply hit a conversion floor.

The Solution: Use ligands that are bulky enough to prevent N3-coordination but flexible enough to facilitate the coupling next to the C4-methyl group.

Recommended Ligand Systems
Ligand ClassSpecific RecommendationWhy it works for 5-iodo-1,4-dimethylimidazole
Dialkylbiaryl Phosphines XPhos or SPhos Gold Standard. The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the N3 nitrogen from coordinating, while accelerating coupling at the hindered C5 position.
NHC (Carbenes) PEPPSI-IPr Extremely strong σ-donation prevents ligand dissociation. The "throw-away" pyridine ligand in the precatalyst initiates the cycle rapidly.
Bisphosphines dtbpf Much bulkier than dppf. Good for industrial scale-up due to lower cost than Buchwald ligands, though often requires slightly higher loading (1-2 mol%).

Module 3: Step-by-Step Optimization Workflow

Do not run a loading screen immediately. Follow this logic gate:

Step 1: The "Overkill" Screen (Qualitative)

Goal: Achieve 100% conversion regardless of cost.

  • Conditions: 5 mol% Pd loading.

  • Screen: XPhos Pd G4 vs. SPhos Pd G4 vs. PEPPSI-IPr.

  • Base: K3PO4 (mild, high solubility) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Success Metric: >98% LCMS conversion in <2 hours.

Step 2: The Logarithmic Titer (Quantitative)

Goal: Find the Minimum Effective Loading (MEL). Once you have the winning ligand (e.g., XPhos), perform a logarithmic drop, not a linear one.

  • Run A: 1.0 mol%

  • Run B: 0.1 mol% (1000 ppm)

  • Run C: 0.01 mol% (100 ppm)

Technical Note: At loadings <0.1 mol%, oxygen sensitivity increases exponentially. You must use degassed solvents and an inert atmosphere (Glovebox or strict Schlenk line).

Step 3: The "Dosing" Strategy

Q: My reaction dies at 90% conversion at low loading. Should I add more catalyst at the start?

A: No. Add it in portions. If the catalyst is dying due to instability (Pd black formation), adding 0.1% at T=0 and another 0.1% at T=2 hours is often more effective than adding 0.2% at T=0. This maintains a steady state of active Pd(0).

Module 4: Post-Reaction Purification (Pd Removal)

Q: I used 2 mol% Pd. How do I get the residual metal <10 ppm for pharma compliance?

A: Imidazoles bind residual Pd tightly, making standard washes ineffective. You must use a chemical scavenger with a higher affinity for Pd than your imidazole product.

The Protocol:

  • Workup: Complete the reaction and perform standard aqueous extraction.

  • Scavenging: Dissolve crude organic phase in THF or Ethyl Acetate.

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 10 wt% relative to the crude mass.

  • Incubate: Stir at 50°C for 4 hours (Heat is crucial to break the Pd-Imidazole bond).

  • Filter: Pass through a 0.45 µm PTFE filter.

Comparison of Scavenging Methods:

MethodEfficiency for ImidazolesProsCons
Silica-Thiol (Si-SH) HighEasy filtration, high affinity.Can be expensive for large scale.
Activated Carbon Low-MediumCheap.Poor selectivity; yield loss due to product adsorption.
Crystallization VariableScalable.Pd often co-crystallizes with imidazoles.

Troubleshooting Flowchart

Follow this logic path to diagnose issues during your campaign.

Troubleshooting Logic Start Issue: Low Yield / Stalled Reaction Check1 Is the SM consumed? Branch1 No (SM remains) Check1->Branch1 Branch2 Yes (SM gone, low product) Check1->Branch2 CheckColor Check Reaction Color Branch1->CheckColor SideProd Identify Byproduct Branch2->SideProd Black Black Precipitate? (Catalyst Aggregation) CheckColor->Black Clear Solution Clear/Amber? (Catalyst Poisoning) CheckColor->Clear Sol1 Soln: Ligand too weak. Switch to XPhos/SPhos. Black->Sol1 Sol2 Soln: N-Coordination. Increase Temp or Use Pre-catalyst (G3/G4). Clear->Sol2 Dehalo Dehalogenation (H-substitutes I) SideProd->Dehalo Homo Homocoupling (Ar-Ar) SideProd->Homo Sol3 Soln: Solvent too wet or Base too strong. Dry solvent / Switch to K3PO4. Dehalo->Sol3 Sol4 Soln: Oxygen leak. Degas thoroughly. Homo->Sol4

Figure 2: Logic flow for diagnosing reaction failures specific to halo-imidazoles.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Lundgren, R. J., & Stradiotto, M. (2012).[1] Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal.

  • Buchwald Ligand Efficacy (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

  • Regulatory Limits on Residual Pd (ICH Q3D)

    • European Medicines Agency.[2] (2019). ICH guideline Q3D (R1) on elemental impurities.

  • Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients. Advanced Synthesis & Catalysis.

Sources

Optimization

Technical Support Hub: Storage &amp; Stability of 5-iodo-1,4-dimethyl-1H-imidazole

Executive Summary 5-iodo-1,4-dimethyl-1H-imidazole is a specialized heterocyclic building block often employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility is defined b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-iodo-1,4-dimethyl-1H-imidazole is a specialized heterocyclic building block often employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its utility is defined by the reactivity of the Carbon-Iodine (C–I) bond at the C5 position.

However, this utility comes with a trade-off: the C–I bond is thermodynamically weak (~50–60 kcal/mol) and susceptible to homolytic cleavage by UV light and thermal stress. This guide provides the protocols necessary to mitigate these risks and recover material integrity if degradation occurs.

Module 1: Critical Storage Protocols

Q1: What are the absolute best-practice storage conditions?

Recommendation: Store at -20°C in a dark, inert atmosphere.

  • Temperature: Low temperature (-20°C) kinetically inhibits the homolysis of the C–I bond. While stable at room temperature for short periods (days), long-term storage >1 month requires freezing.

  • Light: Strict exclusion of light is mandatory. The C–I bond absorbs in the near-UV region. Photons can trigger radical cleavage, liberating elemental iodine (

    
    ), which acts as an autocatalyst for further degradation.
    
  • Atmosphere: Store under Argon or Nitrogen.[1] While the imidazole ring is robust, the radical intermediates formed during incidental degradation react rapidly with oxygen to form N-oxides or ring-opening byproducts.

Q2: My compound arrived at room temperature. Is it compromised?

Likely No. If the transit time was <7 days and the container remained sealed and shielded from direct sunlight, the compound is likely stable.

  • Action: Perform a visual inspection.

    • White/Off-White Crystalline Solid: Intact. Transfer to -20°C immediately.

    • Yellow/Orange Tint: Surface oxidation/iodine release has occurred. Proceed to Module 3 (Purification) .

Storage Stability Matrix
ConditionEstimated Shelf LifeRisk Factor
-20°C, Dark, Inert Gas > 2 YearsNegligible.
4°C, Dark, Sealed 6–12 MonthsLow. Slow iodine liberation possible.
RT (25°C), Dark 1–3 MonthsModerate. Gradual yellowing expected.
RT, Light Exposure < 1 WeekCritical. Rapid photo-degradation.

Module 2: Degradation Mechanisms & Troubleshooting

Q3: Why does the powder turn yellow or brown over time?

This is the hallmark of Deiodination .

  • Initiation: Light or heat cleaves the C–I bond, generating an imidazolyl radical and an iodine radical (

    
    ).
    
  • Propagation: Iodine radicals recombine to form molecular iodine (

    
    ).
    
  • Visual Cue:

    
     is deeply colored. Even trace amounts (ppm levels) can turn a white powder yellow.
    
  • Secondary Reactions: The highly reactive imidazolyl radical can abstract a hydrogen (forming 1,4-dimethylimidazole) or dimerize.

Degradation Pathway Visualization

DegradationMechanism Compound 5-Iodo-1,4-dimethyl-1H-imidazole (White Solid) Radical Imidazolyl Radical + I• Compound->Radical Homolysis Energy Trigger: UV Light / Heat (>40°C) Energy->Compound Iodine Molecular Iodine (I₂) (Yellow/Brown Impurity) Radical->Iodine Recombination Deiod 1,4-Dimethylimidazole (H-Abstraction Product) Radical->Deiod + H• source Oxide Oxidative Byproducts (Ring Opening) Radical->Oxide + O₂ (Air)

Figure 1: Mechanistic pathway of photo-induced degradation leading to iodine release and byproduct formation.

Q4: Does the yellow color mean the reagent is useless?

Not necessarily. The color change is often superficial.


 has a high extinction coefficient, meaning it looks worse than it is.
  • Scenario A (Pale Yellow): Purity is likely >98%.[1] Usable for most reactions (unless the reaction is radical-sensitive).

  • Scenario B (Dark Orange/Brown): Significant degradation (>5%). Purification is required.[2][3][4]

Module 3: Quality Control & Purification

Q5: How do I validate purity before use?

Do not rely solely on melting point, as mixtures of imidazole and its de-iodinated analog form solid solutions with broad melting ranges.

Protocol: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

    
     95%).
    
  • Detection: UV at 220 nm (imidazole ring absorption).

  • Note: Iodine (

    
    ) may not elute as a sharp peak or may elute in the void volume. Look for the des-iodo impurity (1,4-dimethylimidazole), which will elute earlier than the parent iodide due to lower lipophilicity.
    
Q6: How do I purify degraded (brown) material?

If the material is brown/orange, you must remove the free iodine and the de-iodinated impurities.

Protocol: Thiosulfate Wash & Recrystallization This protocol relies on the reduction of


 to water-soluble iodide (

) and the solubility difference of the parent compound.
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).

  • Iodine Removal (The "Bleach" Step):

    • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Observation: The organic layer should instantly change from orange/brown to colorless or pale yellow.

    • Repeat until the aqueous layer remains colorless.

  • Extraction: Wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath <35°C).

  • Recrystallization (Optional but Recommended):

    • Dissolve residue in minimum hot Hexanes/Ethyl Acetate (4:1) .

    • Cool slowly to 4°C.

    • Filter white needles.

QC & Remediation Workflow

Remediation Start User Sample: Yellow/Brown Solid Check Check Purity (HPLC/NMR) Start->Check Pass Purity > 98%? Proceed to Reaction Check->Pass Yes Fail Purity < 95% or Strong Color Check->Fail No Wash Dissolve in DCM Wash w/ 10% Na₂S₂O₃ Fail->Wash Remove I₂ Dry Dry Organic Layer (Na₂SO₄) & Evaporate Wash->Dry Recryst Recrystallize: Hexanes/EtOAc Dry->Recryst Final Pure White Solid Recryst->Final

Figure 2: Decision tree for assessing and purifying degraded 5-iodo-1,4-dimethyl-1H-imidazole.

References

  • National Institutes of Health (NIH). (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 194-211. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 5-iodo-1,4-dimethyl-1H-imidazole

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful tool for map...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful tool for mapping the carbon skeleton of novel molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-iodo-1,4-dimethyl-1H-imidazole, a compound of interest in various synthetic applications. In the absence of direct experimental data in the public domain, this guide leverages high-quality predicted data, contextualized with experimental values of closely related analogs and grounded in fundamental principles of NMR spectroscopy.

Introduction: The Challenge of Predicting Halogenated Heterocycle Spectra

The substitution of a hydrogen atom with a halogen, especially a heavy one like iodine, introduces significant electronic and steric changes to a molecule. These perturbations are reflected in the 13C NMR spectrum, most notably through the "heavy atom effect." This phenomenon, driven by spin-orbit coupling, induces a substantial upfield shift (a lower ppm value) for the carbon atom directly bonded to the heavy halogen.[1] Understanding and predicting these shifts is crucial for the unambiguous identification of synthesized compounds.

This guide will compare the predicted 13C NMR spectrum of 5-iodo-1,4-dimethyl-1H-imidazole with its non-iodinated parent, 1,4-dimethyl-1H-imidazole, and other relevant iodo-imidazole derivatives. By dissecting the substituent effects, we aim to provide a reliable reference for researchers working with this and similar molecular scaffolds.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a robust comparison, we have utilized a well-established online NMR prediction tool, NMRDB.org, to generate the 13C NMR chemical shifts for our target molecule and its key analogs.[2] The predicted data is presented alongside experimental data for the parent compound, 1,4-dimethyl-1H-imidazole, to benchmark the accuracy of the prediction.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (in ppm) in CDCl₃

CompoundC2C4C5N-CH₃C4-CH₃
1,4-dimethyl-1H-imidazole (Predicted) 136.1126.9115.532.812.8
1,4-dimethyl-1H-imidazole (Experimental) 135.2126.8115.332.712.9
5-iodo-1,4-dimethyl-1H-imidazole (Predicted) 140.4139.075.133.712.0

Experimental data for 1,4-dimethyl-1H-imidazole sourced from PubChem CID 138733.[3] Predicted data generated using NMRDB.org.

Key Observations and Interpretation:
  • The Heavy Atom Effect on C5: The most dramatic change is observed at the C5 position. The introduction of an iodine atom is predicted to cause a substantial upfield shift of approximately 40.4 ppm (from 115.5 ppm in the parent to 75.1 ppm in the iodo-derivative). This is a classic manifestation of the heavy atom effect, where the large electron cloud of the iodine atom alters the magnetic shielding of the directly attached carbon.[1]

  • Downfield Shift of C4: Conversely, the C4 carbon, which is adjacent to the site of iodination, is predicted to experience a significant downfield shift of about 12.1 ppm (from 126.9 ppm to 139.0 ppm). This is likely due to a combination of the electron-withdrawing inductive effect of the iodine atom and potential changes in the overall electron distribution within the imidazole ring.

  • Effect on C2: The C2 carbon, being further away from the iodine substituent, shows a smaller predicted downfield shift of 4.3 ppm. This indicates that the electronic influence of the iodine atom diminishes with distance.

  • Methyl Group Shifts: The chemical shifts of the N-methyl and C4-methyl groups are predicted to be only slightly perturbed, which is expected as they are not directly attached to the imidazole ring carbons that experience the largest electronic changes.

To further illustrate the influence of the iodo-substituent, Table 2 presents the predicted chemical shifts for two other relevant iodo-imidazoles.

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) of Related Iodo-imidazoles in CDCl₃

CompoundC2C4C5N-CH₃
4-iodo-1-methyl-1H-imidazole 139.885.3121.235.8
5-iodo-1-methyl-1H-imidazole 140.2130.875.433.9

Predicted data generated using NMRDB.org.

The data in Table 2 reinforces the positional dependence of the heavy atom effect. In 4-iodo-1-methyl-1H-imidazole, the C4 carbon shows the characteristic large upfield shift, while in 5-iodo-1-methyl-1H-imidazole, the C5 carbon is similarly affected.

Logical Workflow for Spectral Analysis

The process of analyzing and predicting the 13C NMR spectrum of a substituted heterocycle can be visualized as a logical workflow. This involves starting with a known parent compound, introducing substituents, and predicting the resulting changes based on established chemical principles.

G A Parent Compound: 1,4-dimethyl-1H-imidazole (Experimental Data) C 13C NMR Prediction (e.g., NMRDB.org) A->C B Target Compound: 5-iodo-1,4-dimethyl-1H-imidazole B->C D Predicted Spectrum: - C2: 140.4 ppm - C4: 139.0 ppm - C5: 75.1 ppm - N-CH3: 33.7 ppm - C4-CH3: 12.0 ppm C->D E Interpretation of Substituent Effects D->E F Heavy Atom Effect: Significant upfield shift of C5 E->F G Inductive/Electronic Effects: Downfield shifts of C2 and C4 E->G H Final Structural Confirmation F->H G->H

Caption: Logical workflow for the analysis of 5-iodo-1,4-dimethyl-1H-imidazole 13C NMR.

Experimental Protocol for 13C NMR Acquisition

For researchers who have synthesized 5-iodo-1,4-dimethyl-1H-imidazole, the following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum. The causality behind each experimental choice is explained to ensure a robust and reproducible measurement.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of 5-iodo-1,4-dimethyl-1H-imidazole for structural verification.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Probe: A standard 5 mm broadband probe.

Sample Preparation:

  • Massing: Accurately weigh approximately 15-25 mg of the purified compound. Rationale: This amount provides a good signal-to-noise ratio in a reasonable acquisition time without risking solubility issues.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Acquisition Parameters:

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A good shim is critical for sharp lines and high resolution.

  • Experiment Selection: Choose a standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to approximately 240 ppm (e.g., from -10 to 230 ppm). Rationale: This range covers the vast majority of 13C chemical shifts in organic molecules.

    • Number of Scans (NS): Start with 1024 scans. This number can be increased for more dilute samples or to improve the signal-to-noise ratio. Rationale: 13C has a low natural abundance (1.1%), requiring multiple scans to be averaged.

    • Relaxation Delay (D1): Set to 2 seconds. Rationale: This delay allows for sufficient relaxation of the carbon nuclei between pulses, ensuring more accurate quantitative information, especially for quaternary carbons which have longer relaxation times.

    • Pulse Angle: Use a 30° pulse angle. Rationale: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, thus optimizing the experiment time.

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).

Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual CDCl₃ peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate them. Note that in a standard proton-decoupled 13C spectrum, the integrals are not reliably quantitative.

Conclusion

While experimental data for 5-iodo-1,4-dimethyl-1H-imidazole is not yet publicly available, this guide provides a robust, predictive framework for understanding its 13C NMR spectrum. The comparative analysis with its parent compound and other iodo-analogs, grounded in the principles of the heavy atom effect and inductive effects, offers a reliable tool for researchers in the field. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality data for this and similar compounds, facilitating accurate structural elucidation and advancing drug development and materials science research.

References

  • NMRDB.org: An open-source database for NMR spectra. [Link]

  • PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]

  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents: J. Org. Chem. 2004, 69, 4, 1342–1347. [Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table: Chem. Rev. 2020, 120, 13, 6279–6364. [Link]

  • PubChem Compound Summary for CID 138733, 1,4-Dimethylimidazole: [Link]

  • Interpreting C-13 NMR Spectra: Chemistry LibreTexts. [Link]

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of Iodinated Dimethylimidazoles

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, unveiled through X-ray crystallography, dictates a compound's biological activity, its physical properties, and its potential for therapeutic intervention. This guide delves into the crystallographic data of iodinated dimethylimidazoles, a class of compounds with significant potential in drug discovery.

While a crystallographic information file (CIF) for the specific molecule 5-iodo-1,4-dimethyl-1H-imidazole is not publicly available at the time of this publication, a comprehensive understanding of its expected solid-state structure can be achieved through a comparative analysis of its close chemical relatives. This guide will use the experimentally determined crystal structure of 4,5-diiodo-1H-imidazole as a primary reference point and compare it with non-iodinated dimethylimidazole structures to illuminate the profound impact of iodine substitution on the molecular and supramolecular landscape.

The Significance of Iodinated Imidazoles in Drug Discovery

The imidazole scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzymes. The introduction of iodine atoms to this privileged structure offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: Iodine, being the largest and most polarizable of the stable halogens, significantly alters the lipophilicity and electronic distribution of the imidazole ring. This can enhance membrane permeability and influence how the molecule interacts with its biological target.

  • Halogen Bonding: The electropositive region on the surface of the iodine atom, known as the σ-hole, can participate in strong, directional non-covalent interactions with electron-rich atoms like oxygen and nitrogen. This "halogen bonding" is increasingly recognized as a critical tool for enhancing binding affinity and specificity in drug-receptor interactions.

  • Metabolic Stability: The presence of a bulky iodine substituent can shield the molecule from metabolic degradation, thereby increasing its in vivo half-life.

Understanding the precise geometry of these iodinated imidazoles is therefore not merely an academic exercise but a crucial step in the rational design of more effective and selective therapeutic agents.

A Comparative Analysis of Crystal Structures

To appreciate the structural perturbations induced by iodination, we will compare the known crystal structure of 4,5-diiodo-1H-imidazole with the expected structure of a non-iodinated counterpart, 1,4-dimethyl-1H-imidazole.

Case Study: The Crystal Structure of 4,5-Diiodo-1H-imidazole

The crystallographic data for 4,5-diiodo-1H-imidazole is available in the Crystallography Open Database (COD) under the deposition number 4512829. An analysis of this structure reveals key features:

  • Planarity of the Imidazole Ring: As expected for an aromatic system, the five-membered imidazole ring is essentially planar.

  • Carbon-Iodine Bond Lengths: The C-I bond lengths are a critical parameter. Deviations from standard values can indicate electronic effects within the molecule.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is dominated by a network of hydrogen bonds and, significantly, halogen bonds. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the nitrogen and iodine atoms can act as acceptors. The I···N and I···I interactions are particularly noteworthy as they exemplify the role of halogen bonding in directing the crystal packing.

Parameter Value for 4,5-Diiodo-1H-imidazole (COD: 4512829)
Crystal SystemTetragonal
Space GroupP 41 21 2
a (Å)6.8867
b (Å)6.8867
c (Å)28.275
α (°)90
β (°)90
γ (°)90
Volume (ų)1339.4

Table 1: Crystallographic data for 4,5-diiodo-1H-imidazole.

The Predicted Structure of 5-Iodo-1,4-dimethyl-1H-imidazole: An Extrapolation

Based on the structure of 4,5-diiodo-1H-imidazole and general principles of structural chemistry, we can predict the key crystallographic features of 5-iodo-1,4-dimethyl-1H-imidazole:

  • Molecular Geometry: The imidazole ring will remain planar. The methyl groups and the iodine atom will introduce steric bulk, which may lead to slight distortions in the bond angles around the ring compared to the unsubstituted imidazole. The C-I bond length is expected to be in the typical range for an iodine atom attached to an sp²-hybridized carbon.

  • Intermolecular Interactions: The primary hydrogen bond donor (N-H) present in 4,5-diiodo-1H-imidazole is absent in the N-methylated target molecule. Therefore, the crystal packing will be governed by weaker C-H···N and C-H···I hydrogen bonds, as well as halogen bonds (I···N or I···I). The presence of the two methyl groups will also introduce van der Waals interactions as a significant packing force. The interplay between these forces will determine the overall crystal packing and resulting polymorphism, if any.

The Impact of Iodination: A Side-by-Side Comparison
Feature 1,4-Dimethyl-1H-imidazole (Predicted) 5-Iodo-1,4-dimethyl-1H-imidazole (Predicted) 4,5-Diiodo-1H-imidazole (Experimental)
Primary Intermolecular Forces van der Waals, C-H···N hydrogen bondsvan der Waals, Halogen bonds (I···N), C-H···I/N hydrogen bondsN-H···N hydrogen bonds, Halogen bonds (I···I, I···N)
Molecular Volume SmallerIntermediateLarger
Potential for Halogen Bonding AbsentPresent, a key determinant of crystal packingPresent and significant in the crystal packing
Expected Crystal Packing Likely to be influenced by the shape of the molecule and weak H-bonds.Packing will be a balance between steric effects of the methyl and iodo groups and the directionality of halogen bonds.Dominated by strong N-H···N hydrogen bonds and directional halogen bonds, leading to a well-defined network.

Table 2: A comparative summary of the expected and experimental crystallographic features.

Experimental Workflows

The determination of the crystal structure of a novel compound like 5-iodo-1,4-dimethyl-1H-imidazole follows a well-established workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 5-iodo-1,4-dimethyl-1H-imidazole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-crystal X-ray diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson function) data_processing->structure_solution structure_refinement Structure Refinement (Least-squares) structure_solution->structure_refinement validation Validation & Analysis (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Methodology for Crystal Structure Determination
  • Synthesis and Purification: The first crucial step is the synthesis of high-purity 5-iodo-1,4-dimethyl-1H-imidazole. A potential synthetic route involves the direct iodination of 1,4-dimethyl-1H-imidazole using a suitable iodinating agent like N-iodosuccinimide (NIS) in an appropriate solvent. Subsequent purification by recrystallization or column chromatography is essential to remove any impurities that could hinder crystal growth.

  • Single Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

  • X-ray Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Data Processing and Structure Solution: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The positions of the atoms in the unit cell are then determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • Validation and Analysis: The final crystal structure is validated using software like CheckCIF to ensure its quality and correctness. The geometric parameters and intermolecular interactions are then analyzed to understand the solid-state structure of the molecule.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the interplay of various factors that govern the final solid-state structure.

logical_relationships substituents Molecular Substituents (Iodo, Methyl) electronic_effects Electronic Effects (Polarizability, σ-hole) substituents->electronic_effects steric_effects Steric Hindrance substituents->steric_effects intermolecular_forces Intermolecular Forces (Halogen Bonds, H-Bonds, van der Waals) electronic_effects->intermolecular_forces steric_effects->intermolecular_forces crystal_packing Crystal Packing (Symmetry, Density) intermolecular_forces->crystal_packing physicochemical_properties Physicochemical Properties (Solubility, Melting Point, Bioavailability) crystal_packing->physicochemical_properties

Caption: The relationship between molecular structure and bulk properties.

This diagram illustrates that the nature of the substituents directly influences the electronic and steric properties of the molecule. These, in turn, dictate the types and strengths of intermolecular forces, which ultimately determine the crystal packing. The final crystal structure has a direct impact on the macroscopic physicochemical properties of the compound, which are of paramount importance in drug development.

Conclusion and Future Directions

While the crystal structure of 5-iodo-1,4-dimethyl-1H-imidazole remains to be experimentally determined and deposited in a public database, this guide provides a robust framework for understanding its likely structural characteristics. Through a comparative analysis with the known structure of 4,5-diiodo-1H-imidazole, we can anticipate the significant role of halogen bonding and steric effects in dictating its solid-state architecture.

For researchers in the field, the experimental determination of the crystal structure of 5-iodo-1,4-dimethyl-1H-imidazole and other related iodinated imidazoles is a critical next step. Such data would provide invaluable insights into the subtle interplay of intermolecular forces and would greatly aid in the structure-based design of new and improved therapeutic agents. The deposition of this data into open-access databases like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) is strongly encouraged to foster collaboration and accelerate scientific progress.

References

  • Crystallography Open Database (COD) . An open-access collection of crystal structures of organic, inorganic, metal-organic compounds and minerals. [Link]

  • PubChem. 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . The home of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Desiraju, G. R. (2013). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 52(41), 10766-10777. [Link]

Validation

A Comparative Guide to Elemental Analysis Standards for 5-iodo-1,4-dimethyl-1H-imidazole Purity

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like 5-iodo-1,4-dimethyl-1H-imidazole is a cornerstone of reliable and reproducible research...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like 5-iodo-1,4-dimethyl-1H-imidazole is a cornerstone of reliable and reproducible research. The presence of even minute impurities can significantly alter the course of a reaction, impact biological activity, and compromise the integrity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for assessing the purity of 5-iodo-1,4-dimethyl-1H-imidazole, offering practical insights and experimental protocols to ensure the highest standards of quality control.

The Critical Role of Purity in Drug Development

5-iodo-1,4-dimethyl-1H-imidazole is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry. The iodine and dimethylated imidazole moieties offer unique reactivity and structural features for the synthesis of novel therapeutic agents. Consequently, the purity of this starting material is paramount. Impurities can arise from the synthetic route, including unreacted starting materials, by-products, or degradation products. These can lead to downstream complications, such as the formation of unintended side products, reduced yields, and potentially toxic impurities in the final drug substance. Therefore, a robust analytical strategy to accurately quantify the purity of 5-iodo-1,4-dimethyl-1H-imidazole is not just a matter of good practice but a regulatory necessity.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis is a foundational technique for determining the elemental composition of a compound.[1] For a pure substance, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, iodine (I), should align with the theoretical values calculated from its molecular formula. Any significant deviation can indicate the presence of impurities.

The molecular formula for 5-iodo-1,4-dimethyl-1H-imidazole is C₅H₇IN₂. The theoretical elemental composition is as follows:

  • Carbon (C): 25.44%

  • Hydrogen (H): 2.99%

  • Iodine (I): 53.77%

  • Nitrogen (N): 11.87%

Combustion analysis is the most common method for determining C, H, and N content.[1] For iodine determination, the Schöniger oxygen flask combustion method is a well-established technique.[2][3]

Experimental Protocol: Purity Determination by Combustion Analysis

This protocol outlines the steps for determining the elemental composition of 5-iodo-1,4-dimethyl-1H-imidazole.

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the 5-iodo-1,4-dimethyl-1H-imidazole sample onto a tared microbalance.
  • For C/H/N analysis, the sample is typically placed in a tin or silver capsule.
  • For iodine analysis via Schöniger flask, the sample is wrapped in a piece of ashless filter paper with a fuse strip.[2]

2. C/H/N Analysis (Automated Elemental Analyzer):

  • The encapsulated sample is introduced into a combustion tube at high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
  • The combustion products (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
  • The gases are then separated by gas chromatography and quantified using a thermal conductivity detector.
  • The instrument is calibrated using certified organic standards (e.g., acetanilide).

3. Iodine Analysis (Schöniger Oxygen Flask Combustion):

  • The filter paper containing the sample is placed in a platinum gauze holder attached to the stopper of a heavy-walled Erlenmeyer flask filled with pure oxygen.[2]
  • The fuse is ignited, and the stopper is immediately sealed in the flask.
  • Combustion occurs rapidly, and the combustion products are absorbed into a suitable absorption solution (e.g., a solution of sodium hydroxide and hydrogen peroxide).
  • The iodine is converted to iodide/iodate, which is then typically reduced to iodide.
  • The resulting iodide is titrated with a standardized solution of silver nitrate or analyzed by ion chromatography.[2][4]

4. Data Analysis:

  • The experimentally determined percentages of C, H, N, and I are compared to the theoretical values.
  • Purity is often inferred from the agreement between the found and calculated values. A deviation of ±0.4% is generally considered acceptable.

A Comparative Overview of Purity Analysis Techniques

While elemental analysis provides fundamental compositional data, other techniques offer complementary and often more detailed information regarding the purity of a compound. The following sections compare elemental analysis with Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary ratio method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[5][6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Workflow for qNMR Purity Assessment

Caption: Workflow for qNMR Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separative technique for purity determination.[8][9][10][11][12] It excels at separating the main component from its impurities, allowing for the quantification of each. The most common approach for purity assessment is the area percent method, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[13][14][15][16][17] The method is based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. DSC is particularly useful for highly pure substances (typically >98%).[15][17]

Workflow for DSC Purity Analysis

Caption: Workflow for DSC Purity Analysis.

Performance Comparison

The following table provides a comparative summary of the different analytical techniques for the purity determination of 5-iodo-1,4-dimethyl-1H-imidazole. The presented data is hypothetical but representative of typical performance characteristics.

Parameter Elemental Analysis (Combustion) qNMR HPLC (UV Detection) DSC
Principle Measures elemental compositionQuantifies nuclei in a magnetic fieldSeparates components based on polarityMeasures heat flow during melting
Purity Determination Indirect (by difference from theoretical)Absolute quantificationRelative quantification (area %)Absolute quantification
Typical Accuracy ± 0.4% absolute± 1-2% relativeDependent on response factorsHigh for >98.5% purity
Precision (RSD) < 0.2%< 1%< 2%< 2%
Limit of Detection Not applicable for impurity detection~0.1%~0.05%~0.1%
Throughput ModerateHighHighModerate
Sample Requirement ~2-5 mg~5-10 mg~1-2 mg~2-5 mg
Strengths Confirms elemental formulaHigh accuracy and precision, structural informationExcellent for resolving impuritiesFast, no reference standard needed for purity
Limitations Does not detect isomeric impurities, insensitive to small amounts of impurities with similar elemental compositionRequires soluble sample, potential for signal overlapImpurities must have a chromophore, response factors may varySample must be crystalline and thermally stable, not suitable for complex mixtures
Applicable Standards ASTM E442[3]ISO 24583[5][6][18]General pharmacopeial methodsGeneral pharmacopeial methods

Conclusion and Recommendations

The choice of analytical technique for determining the purity of 5-iodo-1,4-dimethyl-1H-imidazole depends on the specific requirements of the analysis.

  • Elemental analysis serves as a fundamental check to confirm the elemental composition and is a valuable tool for characterizing a newly synthesized batch. However, it should not be used as a standalone method for purity determination due to its inability to detect certain types of impurities.

  • qNMR is a highly accurate and precise method for absolute purity determination and is considered a primary analytical technique. It is particularly advantageous as it does not require a reference standard of the analyte and provides structural information that can aid in impurity identification.

  • HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity for detecting and quantifying impurities. It is the preferred method for routine quality control and for generating an impurity profile.

  • DSC offers a rapid and straightforward method for assessing the purity of highly pure, crystalline materials. It is a valuable orthogonal technique to confirm the results obtained by chromatography.

For a comprehensive and robust assessment of the purity of 5-iodo-1,4-dimethyl-1H-imidazole, a multi-technique approach is recommended. A combination of HPLC for impurity profiling and qNMR for an accurate absolute purity assignment provides a high degree of confidence in the quality of the material. Elemental analysis should be used to confirm the identity of the bulk material, and DSC can serve as a quick screening tool for batch-to-batch consistency of highly pure crystalline samples. This integrated analytical strategy ensures the integrity of your research and the quality of your drug development pipeline.

References

  • STEMart. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). [Link]

  • International Organization for Standardization. (2022). ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. [Link]

  • Nimonik. ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy - Purity determination of organic compounds used for foods and food products - General requirements for 1H NMR internal standard method. [Link]

  • Sakthivel, A. R., Karpagam, S., & Ayiman, A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1147–1151. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Academia.edu. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • iTeh Standards. ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of. [Link]

  • Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]

  • Element analysis. [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Al-Karmalawy, A. A., El-Kasasy, M. S., & El-Zeiny, M. B. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113. [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Agilent. (2012). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • Gel’man, N. I., Terent’eva, E. A., & Shanina, T. M. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • International Organization for Standardization. (2019). ISO 19229:2019 Gas analysis — Purity analysis and the treatment of purity data. [Link]

  • Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • Chariton, A. A., & Burns, M. J. (2010). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of agricultural and food chemistry, 58(23), 12137–12144. [Link]

  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [Link]

  • Reddy, V. P., Kumar, A. V., & Kwong, K. W. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of organic chemistry, 77(15), 6443–6455. [Link]

  • Pharmaceutical Technology. (2014, October 2). Elemental Impurity Analysis. [Link]

  • Journal of Neonatal Surgery. Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. [Link]

  • MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. [Link]

  • PubChem. N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-iodo-1,4-dimethyl-1H-imidazole

Executive Summary 5-iodo-1,4-dimethyl-1H-imidazole (CAS: 71759-89-2) is a halogenated heterocyclic building block frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura). While legally classified as an Irritan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-iodo-1,4-dimethyl-1H-imidazole (CAS: 71759-89-2) is a halogenated heterocyclic building block frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura). While legally classified as an Irritant (H315/H319/H335) , its structural properties—specifically the labile C–I bond and imidazole core—necessitate handling protocols that exceed minimum regulatory requirements.

Critical Directive: Treat this compound as a Potential Sensitizer and Light-Sensitive Reactive Intermediate . Do not rely solely on standard "safety glass and lab coat" protocols. The primary risks are respiratory sensitization from fine dust and dermal absorption during solubilization.

Quick-Look Hazard Profile
ParameterClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization during weighing.
GHS Signal WARNING H315 (Skin), H319 (Eye), H335 (Resp. Irritation).
Reactivity Light Sensitive / HygroscopicStore under inert gas (Ar/N₂); protect from UV.
Containment Band 3 Handle exclusively in a fume hood or powder enclosure.

Risk Assessment & Mechanism of Action

To select the correct PPE, we must understand why the hazard exists.

  • The Iodine Factor: The iodine atom at the 5-position is a weak leaving group but highly polarizable. In biological systems, halogenated imidazoles can act as alkylating agents or haptens, potentially binding to proteins and triggering immune responses (sensitization) after repeated low-level exposure.

  • The Imidazole Core: Imidazoles are bases. Upon contact with moist mucous membranes (eyes, lungs), they hydrolyze to create localized high-pH environments, leading to tissue necrosis or severe irritation (H319/H335).

  • Solvent Synergy: This compound is often dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM). These solvents act as vehicles, carrying the compound through nitrile gloves and skin barriers faster than the solid alone.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

A. Respiratory Protection[1][2][3]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (If hood is unavailable/cleaning spills):

    • Minimum: N95 Filtering Facepiece (for solid dust only).

    • Recommended: Half-mask respirator with P100/OV cartridges (Organic Vapor protection is required if the compound is in solution).

B. Hand Protection (The "Double-Shell" Protocol)

Standard 4-mil nitrile gloves are insufficient for solution-phase handling of iodinated heterocycles.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Skin contact barrier; sweat management.
Outer Nitrile (Extended Cuff)5-8 mil (0.14 mm)Primary chemical barrier. Change every 30 mins or immediately upon splash.
Alternative Silver Shield / Laminaten/aREQUIRED if dissolved in DCM or Chloroform.
C. Eye & Face Protection[2][3][4][5][6][7][8][9]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses do not seal against floating dust particles.

  • High Risk (Scale-up >10g): Face Shield + Goggles.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)
  • Static Control: Imidazole powders are prone to static charge. Use an ionizing gun or anti-static brush before dispensing.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

  • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer to a tared vial. Cap the vial before removing it from the hood.

Phase 2: Solubilization (Liquid State)
  • Solvent Choice: If using Dichloromethane (DCM), you must switch to Laminate/Barrier gloves (e.g., Silver Shield). Nitrile degrades in <2 minutes against DCM, exposing skin to the dissolved imidazole.

  • Addition: Add solvent slowly to the solid to prevent "puffing" of the powder.

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe surfaces with a 5% Citric Acid solution (neutralizes the basic imidazole) followed by water and ethanol.

  • Waste Stream: Segregate as Halogenated Organic Waste .

    • Critical: Do NOT mix with strong acids (Nitric/Sulfuric) in the waste container, as exothermic neutralization can cause splashes or volatilization of iodine species.

Visualizations

Diagram 1: PPE Selection Logic Flow

This decision tree ensures the researcher selects the correct glove/respiratory combination based on the solvent system.

PPE_Selection start START: Handling 5-iodo-1,4-dimethyl-1H-imidazole state Select Physical State start->state solid Solid / Powder state->solid liquid Solution / Reaction Mix state->liquid ppe_solid PPE: Double Nitrile + Goggles Control: Fume Hood / Balance Enclosure solid->ppe_solid solvent_check Identify Solvent liquid->solvent_check std_solvent Standard (MeOH, DMF, DMSO) solvent_check->std_solvent halo_solvent Halogenated (DCM, Chloroform) solvent_check->halo_solvent ppe_std PPE: Double Nitrile (Change 30m) + Splash Goggles std_solvent->ppe_std ppe_halo PPE: Laminate (Silver Shield) Gloves + Face Shield halo_solvent->ppe_halo

Caption: Logic flow for selecting glove material based on carrier solvent compatibility.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop for managing spills without spreading contamination.

Spill_Response incident Spill Detected evac 1. Evacuate & Ventilate (Allow aerosols to settle - 10m) incident->evac ppe_up 2. Don PPE (Resp + Double Gloves) evac->ppe_up contain 3. Containment Cover with absorbent pads ppe_up->contain neutralize 4. Neutralize/Clean Wipe with 5% Citric Acid contain->neutralize dispose 5. Disposal Seal in HazWaste Bag neutralize->dispose

Caption: Step-by-step protocol for dry or wet spill containment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12826647, 5-iodo-1,4-dimethyl-1H-imidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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